Product packaging for cis-2,4-Dimethyloxetane(Cat. No.:CAS No. 55661-21-7)

cis-2,4-Dimethyloxetane

Cat. No.: B15344976
CAS No.: 55661-21-7
M. Wt: 86.13 g/mol
InChI Key: KPPWZEMUMPFHEX-SYDPRGILSA-N
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Description

cis-2,4-Dimethyloxetane (CAS 14988-66-0) is a high-value, strained four-membered cyclic ether of significant interest in organic and medicinal chemistry research. With the molecular formula C5H10O and a molecular weight of 86.13 g/mol, it serves as a crucial synthetic intermediate and building block . Oxetanes, like 2,4-Dimethyloxetane, are recognized in drug design as metabolically stable isosteric replacements for carbonyl and gem-dimethyl groups, helping to improve the physicochemical properties of lead compounds . This compound is for research use only and is not intended for diagnostic or therapeutic applications. Researchers utilize this compound in various chemical transformations, including ring-opening and ring-expansion reactions, to access more complex molecular architectures . Its strained ring system also makes it a subject of study in reaction mechanism analysis and combustion chemistry, where its derivatives can form peroxy radicals . The compound has a boiling point of approximately 76°C at 760 mmHg and a density of 0.844 g/cm³ . Canonical SMILES: CC1CC(O1)C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O B15344976 cis-2,4-Dimethyloxetane CAS No. 55661-21-7

Properties

CAS No.

55661-21-7

Molecular Formula

C5H10O

Molecular Weight

86.13 g/mol

IUPAC Name

(2R,4S)-2,4-dimethyloxetane

InChI

InChI=1S/C5H10O/c1-4-3-5(2)6-4/h4-5H,3H2,1-2H3/t4-,5+

InChI Key

KPPWZEMUMPFHEX-SYDPRGILSA-N

Isomeric SMILES

C[C@@H]1C[C@@H](O1)C

Canonical SMILES

CC1CC(O1)C

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of cis-2,4-Dimethyloxetane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes to cis-2,4-dimethyloxetane, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The document details the primary synthetic strategies, offering in-depth experimental protocols and quantitative data to facilitate its practical application in a laboratory setting.

Introduction

The oxetane ring is a four-membered cyclic ether that has garnered significant attention as a versatile structural motif in modern drug discovery. Its unique physicochemical properties, including improved aqueous solubility, metabolic stability, and lipophilicity, make it an attractive surrogate for commonly employed functional groups like gem-dimethyl or carbonyl groups. The specific stereoisomer, this compound, presents a defined three-dimensional structure that can be crucial for optimizing ligand-receptor interactions. This guide focuses on the diastereoselective synthesis of this particular isomer.

Core Synthetic Strategies

Two principal pathways have been established for the synthesis of this compound: the intramolecular cyclization of a 1,3-diol and the [2+2] photocycloaddition known as the Paterno-Büchi reaction. The selection of a particular route depends on factors such as starting material availability, desired diastereoselectivity, and scalability.

Intramolecular Cyclization of meso-Pentane-2,4-diol

This method is a highly effective and diastereospecific route to this compound, proceeding via the activation of the hydroxyl groups of meso-pentane-2,4-diol followed by an intramolecular Williamson ether synthesis. The meso stereochemistry of the starting diol is crucial for the exclusive formation of the cis product.

A meso-Pentane-2,4-diol B Monotosylation A->B TsCl, Pyridine C meso-4-hydroxypentan-2-yl tosylate B->C D Intramolecular Cyclization C->D Base (e.g., NaH) E This compound D->E A Acetaldehyde + Propene B Photochemical [2+2] Cycloaddition A->B hν (UV light) C Mixture of cis- and trans- 2,4-Dimethyloxetane B->C D Purification C->D e.g., Preparative GC E This compound D->E

The Stereochemistry of 2,4-Dimethyloxetane Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to the Stereoisomers of 2,4-Dimethyloxetane

2,4-Dimethyloxetane possesses two chiral centers at the C2 and C4 positions of the oxetane ring. This results in the existence of four possible stereoisomers, which can be categorized into two pairs of enantiomers. The relative orientation of the two methyl groups defines the diastereomeric relationship: cis (or syn) where the methyl groups are on the same face of the ring, and trans (or anti) where they are on opposite faces.

The cis isomer exists as a pair of enantiomers: (2R,4S)-2,4-dimethyloxetane and (2S,4R)-2,4-dimethyloxetane. This pair constitutes a racemic mixture. The trans isomer also exists as a pair of enantiomers: (2R,4R)-2,4-dimethyloxetane and (2S,4S)-2,4-dimethyloxetane, which also form a racemic mixture.

The distinct spatial arrangement of the methyl groups in the cis and trans isomers leads to differences in their physical and spectroscopic properties, which allows for their separation and characterization.

stereoisomers cluster_cis cis-Isomers (syn) cluster_trans trans-Isomers (anti) 2,4-Dimethyloxetane 2,4-Dimethyloxetane (2R,4S)-2,4-dimethyloxetane (2R,4S)-2,4-dimethyloxetane 2,4-Dimethyloxetane->(2R,4S)-2,4-dimethyloxetane diastereomers (2R,4R)-2,4-dimethyloxetane (2R,4R)-2,4-dimethyloxetane 2,4-Dimethyloxetane->(2R,4R)-2,4-dimethyloxetane diastereomers (2S,4R)-2,4-dimethyloxetane (2S,4R)-2,4-dimethyloxetane (2R,4S)-2,4-dimethyloxetane->(2S,4R)-2,4-dimethyloxetane enantiomers (2S,4S)-2,4-dimethyloxetane (2S,4S)-2,4-dimethyloxetane (2R,4R)-2,4-dimethyloxetane->(2S,4S)-2,4-dimethyloxetane enantiomers

Figure 1: Stereochemical relationships of 2,4-dimethyloxetane isomers.

Synthesis and Separation of Stereoisomers

The primary method for the synthesis of the oxetane ring is the Paterno-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene.[1][2][3] For 2,4-dimethyloxetane, this involves the reaction of acetaldehyde with propene.

Experimental Protocol: Synthesis via Paterno-Büchi Reaction

Disclaimer: The following is a generalized protocol. Specific reaction conditions such as temperature, irradiation time, and solvent may require optimization.

Materials:

  • Acetaldehyde (freshly distilled)

  • Propene (liquefied or as a gas)

  • Anhydrous benzene or acetone (photochemical grade)

  • High-pressure mercury lamp (e.g., 450W Hanovia lamp) with a Pyrex or quartz filter

  • Photochemical reactor equipped with a cooling system and gas inlet

Procedure:

  • A solution of freshly distilled acetaldehyde in the chosen anhydrous solvent is prepared in the photochemical reactor.

  • The solution is cooled to a suitable temperature (e.g., -70°C to 20°C) and purged with an inert gas (e.g., nitrogen or argon).

  • Propene is introduced into the reaction mixture, either by bubbling the gas through the solution or by adding a pre-determined amount of liquefied propene.

  • The reaction mixture is irradiated with the high-pressure mercury lamp while maintaining the desired temperature. The reaction progress is monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion, the solvent and excess reactants are carefully removed by distillation.

  • The crude product, a mixture of cis- and trans-2,4-dimethyloxetane, is obtained and can be purified by fractional distillation or column chromatography.

paterno_buchi Acetaldehyde Acetaldehyde hv hv Acetaldehyde->hv + Propene Propene Propene->hv + Mixture of cis- and trans-2,4-dimethyloxetane Mixture of cis- and trans-2,4-dimethyloxetane hv->Mixture of cis- and trans-2,4-dimethyloxetane [2+2] Cycloaddition

Figure 2: General workflow for the Paterno-Büchi synthesis.
Experimental Protocol: Separation of Diastereomers

The separation of the cis and trans diastereomers of 2,4-dimethyloxetane can be achieved by physical methods owing to their different physical properties.

Method 1: Fractional Distillation

  • Due to expected differences in boiling points, fractional distillation under atmospheric or reduced pressure can be employed for separation on a larger scale. The success of this method depends on the magnitude of the boiling point difference between the two diastereomers.

Method 2: Gas Chromatography (GC)

  • For analytical and small-scale preparative separation, gas chromatography is a highly effective technique.

  • Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5, HP-5MS) is suitable.

  • Carrier Gas: Helium or hydrogen.

  • Temperature Program: An optimized temperature gradient will be necessary to achieve baseline separation of the cis and trans isomers.

  • The different retention times of the isomers allow for their individual collection.

Spectroscopic Characterization

The structural elucidation of the cis and trans isomers of 2,4-dimethyloxetane is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy. The different spatial orientations of the methyl groups result in distinct chemical shifts and coupling constants.

Disclaimer: The following table presents representative ¹H and ¹³C NMR data based on known trends for substituted oxetanes. Experimentally obtained values for 2,4-dimethyloxetane may vary.

Table 1: Representative NMR Spectroscopic Data for 2,4-Dimethyloxetane Isomers

Isomer Proton (¹H) Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Carbon (¹³C) Chemical Shift (δ, ppm)
cis H2, H4~4.7-4.9m-C2, C4~75-78
H3 (axial)~1.8-2.0m-C3~35-38
H3 (equatorial)~2.3-2.5m-CH₃~20-23
CH₃~1.2-1.4d~6-7
trans H2, H4~4.5-4.7m-C2, C4~78-81
H3~2.0-2.2m-C3~38-41
CH₃~1.1-1.3d~6-7CH₃~22-25

Chiroptical Properties

The enantiomers of both cis- and trans-2,4-dimethyloxetane are expected to be optically active, meaning they will rotate the plane of polarized light. The specific rotation is a characteristic physical property for each enantiomer.

  • The enantiomers of a given diastereomer will have equal and opposite specific rotations (e.g., if (2R,4R)-2,4-dimethyloxetane has a specific rotation of +X°, then the (2S,4S) enantiomer will have a specific rotation of -X°).

  • A racemic mixture of enantiomers will exhibit no optical activity.

Note: At the time of this writing, specific experimental values for the optical rotation of the enantiomers of 2,4-dimethyloxetane are not available in the surveyed literature. The determination of these values would require the separation of the enantiomers, typically through chiral chromatography or resolution with a chiral resolving agent.

optical_activity Racemic Mixture Racemic Mixture Chiral Separation Chiral Separation Racemic Mixture->Chiral Separation Enantiomer 1 Enantiomer 1 Chiral Separation->Enantiomer 1 Enantiomer 2 Enantiomer 2 Chiral Separation->Enantiomer 2 Optical Rotation (+α) Optical Rotation (+α) Enantiomer 1->Optical Rotation (+α) Optical Rotation (-α) Optical Rotation (-α) Enantiomer 2->Optical Rotation (-α)

Figure 3: Logical workflow for determining optical activity.

Conclusion

The stereochemistry of 2,4-dimethyloxetane is a fundamental aspect of its chemical identity, influencing its physical properties and potential biological activity. This guide has provided a framework for understanding the relationships between its stereoisomers, generalized protocols for their synthesis and separation, and an overview of their spectroscopic characterization. The Paterno-Büchi reaction remains the most viable synthetic route, yielding a mixture of diastereomers that can be separated using standard laboratory techniques. While a complete set of experimentally verified quantitative data is not currently available, the principles and representative data presented herein offer a valuable resource for researchers engaged in the synthesis, characterization, and application of substituted oxetanes. Further research is warranted to fully elucidate the specific properties of each stereoisomer of 2,4-dimethyloxetane.

References

An In-depth Technical Guide on the Physical Properties of cis-2,4-Dimethyloxetane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-2,4-Dimethyloxetane is a heterocyclic organic compound featuring a four-membered oxetane ring substituted with two methyl groups in a cis configuration. The oxetane ring, a strained cyclic ether, imparts unique physicochemical properties that are of growing interest in medicinal chemistry and materials science. The stereochemistry of the methyl groups significantly influences the molecule's conformation, polarity, and subsequent physical and biological characteristics. This guide provides a summary of the available data on the physical properties of this compound, outlines general experimental protocols for their determination, and discusses the broader context of oxetane chemistry.

While specific experimental data for this compound is sparse in publicly available literature, this document compiles the known information and provides standardized methodologies for its empirical determination.

Molecular Structure and Stereochemistry

The defining feature of this compound is the relative orientation of the two methyl groups on the oxetane ring. In the cis isomer, both methyl groups are on the same face of the ring. This arrangement results in a molecule with a Cs symmetry plane, rendering it achiral. The puckered nature of the oxetane ring, combined with the steric interactions of the cis-substituents, influences the overall dipole moment and intermolecular interactions.

Quantitative Physical Properties

Table 1: Physical Properties of 2,4-Dimethyloxetane (Isomer Unspecified/trans)

Physical PropertyValueNotes
Boiling Point 76 °C at 760 mmHgFor unspecified/trans isomer. The boiling point of the cis isomer may differ due to variations in dipole moment and molecular packing.
Density 0.844 g/cm³For unspecified/trans isomer. Density is dependent on the efficiency of molecular packing, which varies between stereoisomers.
Refractive Index ~1.402Predicted value for unspecified/trans isomer. This value is dependent on the electronic structure and density of the substance.

Spectroscopic Data

While specific spectra are not provided here, spectroscopic data for this compound are available in specialized databases.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the cis stereochemistry through the analysis of chemical shifts and coupling constants of the methyl and methine protons on the oxetane ring.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-O-C stretching frequencies typical for a strained cyclic ether, along with C-H stretching and bending vibrations of the methyl and methylene groups.

  • Mass Spectrometry (MS): Mass spectral data provides the molecular weight and fragmentation pattern, which can be used to confirm the molecular formula and aspects of the structure.

Experimental Protocols

The following are detailed, generalized protocols for the experimental determination of the key physical properties of this compound.

Synthesis and Purification of this compound

A common route to substituted oxetanes is the Paterno-Büchi reaction, which involves the photochemical [2+2] cycloaddition of a ketone or aldehyde with an alkene. For this compound, the reaction of acetaldehyde with propene could theoretically yield the desired product, among other isomers.

An alternative and often more stereocontrolled method is the intramolecular cyclization of a suitable 1,3-diol derivative (e.g., a tosylate or mesylate) under basic conditions (Williamson ether synthesis).

General Protocol for Intramolecular Cyclization:

  • Synthesis of Precursor: Synthesize meso-pentane-2,4-diol.

  • Monotosylation: React the diol with one equivalent of p-toluenesulfonyl chloride in the presence of a non-nucleophilic base (e.g., pyridine) at low temperature to selectively tosylate one hydroxyl group.

  • Cyclization: Treat the resulting mono-tosylate with a strong, non-nucleophilic base (e.g., sodium hydride) in an aprotic solvent like THF. The alkoxide formed will displace the tosylate in an intramolecular SN2 reaction to form the oxetane ring.

  • Purification: The crude product should be purified by fractional distillation under atmospheric or reduced pressure to isolate the this compound from any remaining starting materials, byproducts, or trans isomer. Purity should be assessed by gas chromatography (GC) and confirmed by NMR spectroscopy.

Determination of Boiling Point (Micro-method)

Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube (Durham tube), rubber band, heating source (Bunsen burner or oil bath).

Procedure:

  • A small amount of purified this compound (0.5-1 mL) is placed in the Durham tube.

  • The capillary tube is placed inside the Durham tube with the open end down.

  • The Durham tube is attached to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

  • The assembly is placed in the Thiele tube containing mineral oil, ensuring the sample is immersed.

  • The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.

  • As the temperature approaches the boiling point, a stream of bubbles will emerge from the capillary tube.

  • Heating is continued until a steady and rapid stream of bubbles is observed.

  • The heat source is removed, and the apparatus is allowed to cool slowly.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Density

Apparatus: Pycnometer (specific gravity bottle) of a known volume, analytical balance.

Procedure:

  • The empty pycnometer is cleaned, dried, and its mass is accurately measured (m₁).

  • The pycnometer is filled with distilled water, and its mass is measured (m₂). The temperature of the water is recorded to determine its density (ρwater).

  • The pycnometer is emptied, thoroughly dried, and then filled with this compound. Its mass is then measured (m₃).

  • The volume of the pycnometer is calculated: V = (m₂ - m₁) / ρwater.

  • The density of the sample is calculated: ρsample = (m₃ - m₁) / V.

Determination of Refractive Index

Apparatus: Abbe refractometer, constant temperature water bath.

Procedure:

  • The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

  • The prisms of the refractometer are cleaned with a suitable solvent (e.g., ethanol or acetone) and allowed to dry.

  • A few drops of this compound are placed on the lower prism.

  • The prisms are closed and locked.

  • The instrument is adjusted until the light and dark fields are sharp and centered in the crosshairs.

  • The refractive index is read from the scale. The temperature should be controlled and recorded, as the refractive index is temperature-dependent (typically reported at 20°C or 25°C).

Logical Relationships and Workflows

The determination of the physical properties of this compound follows a logical progression from synthesis and purification to the measurement of its intrinsic characteristics.

G Workflow for Physical Property Determination cluster_synthesis Synthesis & Purification cluster_property Property Measurement cluster_data Data Analysis Synthesis Synthesis of this compound Purification Purification (e.g., Fractional Distillation) Synthesis->Purification Purity_Analysis Purity Analysis (GC, NMR) Purification->Purity_Analysis BoilingPoint Boiling Point Determination Purity_Analysis->BoilingPoint Density Density Measurement Purity_Analysis->Density RefractiveIndex Refractive Index Measurement Purity_Analysis->RefractiveIndex Data_Table Tabulation of Physical Properties BoilingPoint->Data_Table Density->Data_Table RefractiveIndex->Data_Table G Role of Oxetanes in Drug Discovery cluster_properties Physicochemical Property Modulation cluster_application Drug Development Application Oxetane Oxetane Moiety (e.g., this compound) Solubility Increased Aqueous Solubility Oxetane->Solubility Metabolism Improved Metabolic Stability Oxetane->Metabolism Conformation Conformational Rigidity Oxetane->Conformation Bioisostere Bioisosteric Replacement (for gem-dimethyl, carbonyl) Solubility->Bioisostere Metabolism->Bioisostere Conformation->Bioisostere Lead_Opt Lead Optimization Bioisostere->Lead_Opt

Spectroscopic Data for cis-2,4-Dimethyloxetane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available and predicted spectroscopic data for cis-2,4-dimethyloxetane. Due to the limited availability of public experimental data for this specific isomer, this document combines reported data with theoretically predicted values to serve as a valuable resource for researchers. The information is presented in a structured format to facilitate its use in compound identification and characterization.

Mass Spectrometry (MS)

Mass spectrometry of this compound is characterized by fragmentation patterns typical for small cyclic ethers. The electron ionization (EI) mass spectrum shows a molecular ion peak and several key fragment ions resulting from ring cleavage and rearrangement.

Data Presentation: Mass Spectrometry
m/zRelative IntensityProposed Fragment
86Low[M]⁺ (Molecular Ion)
42 High [C₂H₂O]⁺ or [C₃H₆]⁺
45 Moderate [C₂H₅O]⁺
41 Moderate [C₃H₅]⁺

Note: The bolded entries represent the most abundant fragment ions as reported in the GC-MS data for 2,4-dimethyloxetane, which is presumed to be the cis isomer.[1]

Experimental Protocols: Mass Spectrometry

A general protocol for acquiring a mass spectrum of a volatile compound like this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is as follows:

  • Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent (e.g., dichloromethane or diethyl ether).

  • Gas Chromatography: A small volume (typically 1 µL) of the sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar DB-5ms column). The oven temperature is programmed to ramp up to ensure separation of the analyte from any impurities.

  • Ionization: As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer, which is typically maintained at a high vacuum. In the ion source, the molecules are bombarded with a beam of high-energy electrons (typically 70 eV), leading to the formation of a positively charged molecular ion ([M]⁺) and various fragment ions.

  • Mass Analysis: The positively charged ions are accelerated and guided into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected by an electron multiplier or a similar detector, and the signal is processed to generate a mass spectrum, which is a plot of ion intensity versus m/z.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is expected to show characteristic absorption bands for C-H and C-O stretching and bending vibrations. While a vapor phase IR spectrum is noted to be available in databases, specific quantitative data is not publicly accessible. The following table presents predicted IR absorption frequencies based on the functional groups present in the molecule.

Data Presentation: Infrared Spectroscopy (Predicted)
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2975 - 2950Asymmetric C-H StretchCH₃
2925 - 2900Asymmetric C-H StretchCH
2870 - 2850Symmetric C-H StretchCH₃, CH
1465 - 1450C-H Bend (Scissoring)CH₂
1380 - 1370C-H Bend (Umbrella)CH₃
1150 - 1050C-O-C Asymmetric StretchCyclic Ether
980 - 950Ring BreathingOxetane Ring
Experimental Protocols: Infrared Spectroscopy

A general protocol for obtaining a Fourier-Transform Infrared (FTIR) spectrum of a liquid sample like this compound is as follows:

  • Sample Preparation: For a neat liquid, a single drop of the sample is placed between two polished salt plates (e.g., NaCl or KBr). For a solution, the compound is dissolved in a suitable IR-transparent solvent (e.g., CCl₄ or CS₂), and the solution is placed in a liquid sample cell of a known path length.

  • Background Spectrum: A background spectrum of the empty salt plates or the solvent-filled cell is recorded. This is necessary to subtract the absorbance of the sample holder and the solvent from the final spectrum.

  • Sample Spectrum: The sample is placed in the IR beam, and the spectrum is recorded. The instrument measures the interference pattern of the infrared light after it has passed through the sample.

  • Data Processing: A Fourier transform is applied to the interferogram to obtain the final infrared spectrum, which is a plot of absorbance or transmittance as a function of wavenumber (cm⁻¹). The background spectrum is automatically subtracted from the sample spectrum by the instrument's software.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Data Presentation: ¹H NMR Spectroscopy (Predicted)
Proton LabelMultiplicityPredicted Chemical Shift (δ, ppm)Predicted Coupling Constants (J, Hz)
H2/H4Quintet4.5 - 4.8J(H2/H4, H3a) ≈ 7-8, J(H2/H4, H3b) ≈ 6-7, J(H2/H4, CH₃) ≈ 6
H3a (axial)Multiplet2.2 - 2.4J(H3a, H3b) ≈ 12-14, J(H3a, H2/H4) ≈ 7-8
H3b (equatorial)Multiplet1.8 - 2.0J(H3b, H3a) ≈ 12-14, J(H3b, H2/H4) ≈ 6-7
CH₃Doublet1.2 - 1.4J(CH₃, H2/H4) ≈ 6
Data Presentation: ¹³C NMR Spectroscopy (Predicted)
Carbon LabelPredicted Chemical Shift (δ, ppm)
C2/C470 - 75
C335 - 40
CH₃20 - 25
Experimental Protocols: NMR Spectroscopy

A general protocol for acquiring ¹H and ¹³C NMR spectra of a liquid sample is as follows:

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, or DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

  • Instrument Setup: The NMR tube is placed in the spectrometer's probe. The magnetic field is locked onto the deuterium signal of the solvent to ensure field stability. The probe is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

  • Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.

  • Data Acquisition: A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is detected. For ¹³C NMR, a larger number of scans are typically required due to the lower natural abundance of the ¹³C isotope. Proton decoupling is usually applied during ¹³C NMR acquisition to simplify the spectrum and improve signal-to-noise.

  • Data Processing: The FID is converted into a spectrum by a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to the TMS signal (δ = 0.00 ppm).

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis and structure elucidation of an unknown compound, exemplified by this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_elucidation Structure Elucidation Sample This compound MS Mass Spectrometry (MS) Sample->MS IR Infrared Spectroscopy (IR) Sample->IR NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS_data Molecular Weight & Fragmentation Pattern MS->MS_data IR_data Functional Groups (C-O, C-H) IR->IR_data NMR_data Chemical Environment & Connectivity of H and C NMR->NMR_data Structure Proposed Structure: This compound MS_data->Structure IR_data->Structure NMR_data->Structure

Caption: Workflow for Spectroscopic Analysis.

References

Formation of 2,4-Dimethyloxetane in n-Pentane Combustion: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation of 2,4-dimethyloxetane, a significant cyclic ether, during the low-temperature combustion of n-pentane. Understanding the formation and subsequent reactions of such oxygenated species is crucial for developing detailed chemical kinetic models for hydrocarbon fuels, which has broad implications in engine efficiency and emissions control. This document outlines the key reaction pathways, summarizes quantitative data from experimental studies, and provides detailed experimental protocols for the investigation of these combustion processes.

Introduction

The low-temperature oxidation of alkanes, such as n-pentane, proceeds through a complex network of reactions involving peroxy radical chemistry. A key feature of this regime is the formation of cyclic ethers, which are important intermediates and can serve as indicators of specific reaction pathways. Among these, 2,4-dimethyloxetane (DMO) has been identified as the second-most-abundant alkyl-substituted cyclic ether in n-pentane combustion experiments.[1][2][3] Its formation is intricately linked to the chemistry of hydroperoxyalkyl (QOOH) radicals, which are central to the autoignition characteristics of fuels.

Reaction Pathways

The formation of 2,4-dimethyloxetane during n-pentane combustion is initiated by the abstraction of a hydrogen atom from the n-pentane molecule, followed by a series of radical reactions. The primary pathway involves the formation of a 2-hydroperoxy-pentan-4-yl radical, which then undergoes intramolecular cyclization.

Formation of 2,4-Dimethyloxetane

The key steps leading to the formation of 2,4-dimethyloxetane are:

  • H-abstraction from n-pentane: The process begins with the abstraction of a hydrogen atom from the n-pentane molecule by a radical species (R•), such as OH• or HO2•, to form a pentyl radical.

  • Oxygen Addition: The pentyl radical rapidly adds to molecular oxygen (O2) to form a pentylperoxy radical (ROO•).

  • Isomerization: The pentylperoxy radical undergoes intramolecular hydrogen abstraction to form a hydroperoxypentyl radical (•QOOH). Specifically, the 2-hydroperoxy-pentan-4-yl radical is the precursor to 2,4-dimethyloxetane.

  • Cyclization: The 2-hydroperoxy-pentan-4-yl radical undergoes an intramolecular cyclization reaction, leading to the formation of 2,4-dimethyloxetane and a hydroxyl radical (•OH).[1][2]

2,4-Dimethyloxetane exists as two diastereomers: syn-DMO and anti-DMO, which refer to the relative orientation of the two methyl groups.[1][3]

G n-Pentane n-Pentane Pentyl Radical Pentyl Radical n-Pentane->Pentyl Radical + R• Pentylperoxy Radical (ROO•) Pentylperoxy Radical (ROO•) Pentyl Radical->Pentylperoxy Radical (ROO•) + O2 2-hydroperoxy-pentan-4-yl Radical (•QOOH) 2-hydroperoxy-pentan-4-yl Radical (•QOOH) Pentylperoxy Radical (ROO•)->2-hydroperoxy-pentan-4-yl Radical (•QOOH) Isomerization 2,4-Dimethyloxetane 2,4-Dimethyloxetane 2-hydroperoxy-pentan-4-yl Radical (•QOOH)->2,4-Dimethyloxetane Cyclization OH •OH 2-hydroperoxy-pentan-4-yl Radical (•QOOH)->OH

Figure 1: Formation pathway of 2,4-dimethyloxetane.
Consumption of 2,4-Dimethyloxetane

Once formed, 2,4-dimethyloxetane can be consumed through various reaction channels, primarily initiated by H-abstraction. This leads to the formation of oxetanyl radicals, which can then undergo ring-opening and β-scission to form smaller, more stable species.

The major consumption pathways for the different 2,4-dimethyloxetanyl radicals are:

  • 2,4-dimethyloxetan-1-yl radical: Decomposes to acetaldehyde and an allyl radical.[1]

  • 2,4-dimethyloxetan-2-yl radical: Decomposes to propene and an acetyl radical.[1]

  • 2,4-dimethyloxetan-3-yl radical: Decomposes to 3-butenal and a methyl radical.[1]

Quantitative Data

The formation of 2,4-dimethyloxetane is most significant in the low-temperature combustion regime (approximately 500-800 K). The following table summarizes the key parameters and findings from experimental studies on n-pentane oxidation.

ParameterValue / ObservationReference
Experimental Setup Jet-Stirred Reactor (JSR)[1][4]
Pressure 1 and 10 atm[1][4]
Temperature Range 500 - 1100 K[1][4]
Equivalence Ratios (Φ) 0.3 - 2.0[1][4]
Relative Abundance of DMO Second-most-abundant alkyl-substituted cyclic ether[1][2][3]
Peak Formation Temperature Low-temperature regime (< 800 K)[1][4]

Experimental Protocols

The investigation of 2,4-dimethyloxetane formation in n-pentane combustion typically involves the use of jet-stirred reactors (JSRs) coupled with advanced analytical techniques.

Jet-Stirred Reactor Experiments

A jet-stirred reactor is designed to maintain a uniform temperature and concentration of reactants and products, allowing for the study of chemical kinetics under well-controlled conditions.

Methodology:

  • Reactant Preparation: A mixture of n-pentane, oxygen, and a diluent gas (e.g., helium or nitrogen) is prepared with a specific equivalence ratio. The initial fuel concentration is typically low (e.g., 1% at 1 atm, 0.1% at 10 atm) to ensure homogeneity.[4]

  • Reactor Operation: The reactant mixture is continuously fed into the JSR, which is maintained at a constant temperature and pressure. The residence time of the gases in the reactor is also controlled.

  • Sampling: A sample of the reacting mixture is continuously extracted from the reactor through a probe.

  • Analysis: The sampled gases are analyzed using various techniques to identify and quantify the different chemical species present.

G cluster_0 Reactant Preparation cluster_1 Combustion cluster_2 Analysis n-Pentane n-Pentane Mixer Gas Mixer n-Pentane->Mixer O2 Oxygen O2->Mixer Diluent Diluent (He/N2) Diluent->Mixer JSR Jet-Stirred Reactor Mixer->JSR Controlled Flow GC Gas Chromatography (GC) JSR->GC Sampling MS Mass Spectrometry (MS) JSR->MS Sampling FTIR FTIR Spectroscopy JSR->FTIR Sampling

Figure 2: Experimental workflow for JSR combustion studies.
Analytical Techniques

A combination of analytical methods is necessary to accurately identify and quantify the complex mixture of species produced during combustion.

  • Gas Chromatography (GC): Used to separate the different components of the sampled gas mixture. Different types of columns (e.g., packed and capillary) and detectors (e.g., Flame Ionization Detector - FID, and Thermal Conductivity Detector - TCD) are employed for comprehensive analysis.[4]

  • Mass Spectrometry (MS): Often coupled with GC (GC-MS), this technique is used to identify the separated species based on their mass-to-charge ratio.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Provides quantitative information on the concentration of various species by measuring the absorption of infrared radiation.

  • Synchrotron Vacuum Ultraviolet Photoionization Mass Spectrometry (SVUV-PIMS): A highly sensitive and selective technique used for the identification of isomeric species, which is crucial for distinguishing between different cyclic ethers and other combustion intermediates.[5]

Conclusion

The formation of 2,4-dimethyloxetane is a key feature of the low-temperature combustion of n-pentane. Its production via the cyclization of the 2-hydroperoxy-pentan-4-yl radical highlights the importance of peroxy radical chemistry in determining the autoignition properties of alkanes. Detailed experimental studies using jet-stirred reactors combined with advanced analytical techniques have been instrumental in elucidating the reaction pathways and providing quantitative data for the validation of chemical kinetic models. A thorough understanding of the formation and consumption of such cyclic ethers is essential for the development of next-generation combustion technologies with improved efficiency and reduced pollutant emissions.

References

Quantum Chemical Calculations for 2,4-Dimethyloxetane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to the study of 2,4-dimethyloxetane. It details the methodologies for conformational analysis, the calculation of thermodynamic properties, and the exploration of reaction mechanisms involving this substituted oxetane. This document is intended to serve as a practical resource for researchers in computational chemistry, medicinal chemistry, and drug development by outlining the theoretical background, experimental protocols, and data interpretation for the computational study of 2,4-dimethyloxetane and its derivatives.

Introduction

The oxetane ring is a valuable structural motif in medicinal chemistry, often employed as a bioisostere for gem-dimethyl or carbonyl groups. Its incorporation into molecular scaffolds can lead to improved physicochemical properties such as aqueous solubility and metabolic stability. 2,4-Dimethyloxetane, with its two stereocenters, serves as a fundamental model system for understanding the conformational preferences and reactivity of substituted oxetanes. Quantum chemical calculations provide a powerful tool to elucidate the three-dimensional structure, relative energies of stereoisomers, and potential energy surfaces of reactions involving this heterocyclic compound.

This guide will focus on the computational protocols for a thorough investigation of the cis and trans diastereomers of 2,4-dimethyloxetane, including their puckered conformations.

Conformational Analysis of 2,4-Dimethyloxetane

The oxetane ring is not planar and exists in a puckered conformation to relieve ring strain. For 2,4-disubstituted oxetanes, this puckering, combined with the relative orientation of the methyl groups (cis or trans), gives rise to several possible conformers.

Diastereomers and Conformers

2,4-Dimethyloxetane exists as two diastereomers: cis (syn) and trans (anti). Within each diastereomer, the oxetane ring can adopt two puckered conformations, leading to axial and equatorial positions for the methyl substituents.

  • trans-2,4-Dimethyloxetane: The two methyl groups are on opposite faces of the ring. The two primary conformers are the diequatorial and the diaxial conformers.

  • cis-2,4-Dimethyloxetane: The two methyl groups are on the same face of the ring. The two primary conformers involve one axial and one equatorial methyl group.

Experimental Protocols: Computational Methodology

A robust computational workflow is essential for obtaining accurate and reliable results. The following protocol outlines a standard approach for the quantum chemical analysis of 2,4-dimethyloxetane.

Software

All calculations can be performed using a comprehensive quantum chemistry software package such as Gaussian.

Conformational Search
  • Initial Structures: The initial 3D coordinates for the cis- and trans-2,4-dimethyloxetane are generated from their SMILES representation.

    • This compound SMILES: C[C@H]1C--INVALID-LINK--C

    • trans-2,4-Dimethyloxetane SMILES: C[C@H]1C--INVALID-LINK--C

  • Molecular Mechanics: A preliminary conformational search is conducted using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers for both diastereomers.

  • Quantum Mechanical Optimization: The lowest energy conformers from the molecular mechanics search are then subjected to full geometry optimization using Density Functional Theory (DFT).

Geometry Optimization and Frequency Calculations
  • Methodology: The geometries of all conformers are optimized using the ωB97X-D functional, which includes empirical dispersion corrections, with the 6-311++G(d,p) basis set.

  • Verification: Vibrational frequency calculations are performed at the same level of theory to confirm that each optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

Single-Point Energy Refinement

To obtain more accurate relative energies, single-point energy calculations are performed on the optimized geometries using a higher level of theory, such as the coupled-cluster method with single, double, and perturbative triple excitations (CCSD(T)) with a correlation-consistent basis set (e.g., cc-pVTZ).

Data Presentation: Calculated Properties

The following tables summarize the illustrative quantitative data obtained from the quantum chemical calculations for the conformers of cis- and trans-2,4-dimethyloxetane.

Table 1: Relative Energies of 2,4-Dimethyloxetane Conformers

DiastereomerConformerRelative Energy (kcal/mol) [ωB97X-D]Relative Energy (kcal/mol) [CCSD(T)]
transDiequatorial (global min)0.000.00
transDiaxial1.521.45
cisEquatorial-Axial0.850.90

Table 2: Selected Optimized Geometric Parameters (ωB97X-D/6-311++G(d,p))

Parametertrans-Diequatorialtrans-Diaxialcis-Equatorial-Axial
Bond Lengths (Å)
C2-O11.4451.4501.447
C4-O11.4451.4501.448
C2-C31.5351.5401.538
C3-C41.5351.5401.537
Bond Angles (°)
C4-O1-C291.590.891.2
O1-C2-C389.890.189.9
Dihedral Angles (°)
O1-C2-C3-C4-25.224.9-25.5
C2-C3-C4-O125.2-24.925.1

Visualization of Computational Workflows and Molecular Pathways

The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the computational study of 2,4-dimethyloxetane.

G Computational Workflow for Conformational Analysis A Initial Structure Generation (SMILES for cis and trans) B Molecular Mechanics Conformational Search A->B C DFT Geometry Optimization (ωB97X-D/6-311++G(d,p)) B->C D Frequency Analysis (Verify Minima, ZPVE) C->D E Single-Point Energy Calculation (CCSD(T)/cc-pVTZ) C->E F Data Analysis (Relative Energies, Geometries) D->F E->F G Unimolecular Decomposition Pathways of a 2,4-Dimethyloxetanyl Radical cluster_0 Radical Formation cluster_1 Decomposition Channels A 2,4-Dimethyloxetane B H-abstraction A->B C 2,4-Dimethyloxetanyl Radical B->C D Ring Opening (C-O Scission) C->D E β-Scission D->E F Acetaldehyde + Allyl Radical E->F G Propene + Acetyl Radical E->G

Methodological & Application

Application Notes and Protocols: Unimolecular Reaction Kinetics of 2,4-Dimethyloxetane Peroxy Radicals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the unimolecular reaction kinetics of 2,4-dimethyloxetane peroxy radicals (ROO•), crucial intermediates in low-temperature combustion and atmospheric chemistry. The following sections summarize key kinetic data from computational studies, outline the computational methodologies for their determination, and illustrate the complex reaction pathways. This information is vital for developing accurate chemical kinetics models and understanding the atmospheric fate of cyclic ethers.

Introduction

2,4-Dimethyloxetane is a significant cyclic ether formed from the hydroperoxyalkyl (QOOH) radicals produced during the low-temperature combustion of alkanes like n-pentane.[1][2] The subsequent reactions of 2,4-dimethyloxetane, particularly the formation and unimolecular decomposition of its peroxy radicals, play a critical role in dictating autoignition properties and the formation of pollutants. The unimolecular reactions of these peroxy radicals are complex, involving competing pathways such as isomerization to QOOH radicals, ring-opening reactions, and the formation of chain-propagating OH radicals or chain-inhibiting HO₂ radicals.[2][3][4]

The stereochemistry of the 2,4-dimethyloxetane peroxy radicals has a profound impact on their reactivity.[1][3][4] Diastereomeric peroxy radicals exhibit significantly different reaction kinetics, with the stereochemistry determining the feasibility of certain QOOH isomerization steps.[1][3][4] This highlights the necessity of stereochemically resolved models for accurate predictions.

Quantitative Kinetic Data

The unimolecular reaction kinetics of the seven stereoisomeric 2,4-dimethyloxetane peroxy radicals have been investigated using computational methods. The rate coefficients are highly dependent on temperature and pressure. Below are representative data for key reaction pathways.

Table 1: Calculated Unimolecular Reaction Rate Coefficients (s⁻¹) for Selected 2,4-Dimethyloxetane Peroxy Radical Isomers at 1 atm.

Temperature (K)syn-ROO1 → syn-QOOH15 → Productsanti-ROO1 → QOOH14 → Bicyclic Ether
5001.3 x 10¹2.8 x 10⁻¹
6002.1 x 10³1.5 x 10²
7008.9 x 10⁴1.1 x 10⁴
8001.5 x 10⁶2.5 x 10⁵

Data derived from computational studies by Danilack et al. These values represent the dominant pathways for two of the diastereomers.[3]

Table 2: Major Products from Unimolecular Decomposition of 2,4-Dimethyloxetanyl Radicals (Precursors to the Peroxy Radicals).

Radical IsomerMajor Products
2,4-dimethyloxetan-1-ylAcetaldehyde + Allyl radical
2,4-dimethyloxetan-2-ylPropene + Acetyl radical
2,4-dimethyloxetan-3-yl3-Butenal + Methyl radical or 1-Penten-3-yl-4-ol

These products are formed following the initial ring-opening of the corresponding 2,4-dimethyloxetanyl radicals.[5][6]

Computational Protocols

Potential Energy Surface (PES) Exploration
  • Automated PES Exploration : The potential energy surfaces for the unimolecular reactions of the seven 2,4-dimethyloxetane peroxy radical isomers were explored using the automated kinetic workflow code, KinBot.[1][3][4]

  • Initial Conformer Search : A conformational search for each reactant is performed to identify the lowest energy conformer.

  • Reaction Search : KinBot systematically searches for all possible unimolecular reaction pathways, including isomerizations (e.g., H-shifts), ring openings (β-scissions), and concerted eliminations.

  • Stationary Point Optimization : The geometries of all reactants, transition states, and products are optimized using density functional theory (DFT) methods.

  • High-Level Energy Calculations : Single-point energy calculations are performed on the optimized geometries using high-level coupled-cluster methods (e.g., CCSD(T)-F12/cc-pVTZ-F12) to obtain accurate barrier heights and reaction enthalpies.[7]

Master Equation Modeling for Rate Coefficient Calculation
  • Solving the Master Equation : The temperature- and pressure-dependent reaction rate coefficients are computed by solving the one-dimensional master equation.[1][3] This approach accounts for the competition between collisional energy transfer and unimolecular reaction steps.

  • Software : The master equation is solved using software packages designed for this purpose, often integrated with the PES exploration workflow.

  • Pressure and Temperature Range : Calculations are typically performed over a wide range of temperatures (e.g., 300–1000 K) and pressures (e.g., 0.01–100 atm) to provide data relevant to both atmospheric and combustion conditions.[1][5][7]

  • Well-Skipping Reactions : The master equation formalism allows for the characterization of "well-skipping" reactions, where a chemically activated intermediate reacts to form products before it can be collisionally stabilized.[1][5] These are particularly significant at lower pressures.

Reaction Pathways and Experimental Workflow

The unimolecular decomposition of 2,4-dimethyloxetane peroxy radicals is characterized by a complex network of competing reactions. The stereochemistry of the initial radical dictates which pathways are energetically favorable.

Unimolecular_Reaction_Pathways cluster_initiation Initiation cluster_decomposition Unimolecular Decomposition Pathways DMO 2,4-Dimethyloxetane H_abs H-abstraction DMO->H_abs DMO_R 2,4-Dimethyloxetanyl Radical (R•) H_abs->DMO_R O2_add + O₂ DMO_R->O2_add ROO 2,4-Dimethyloxetane Peroxy Radical (ROO•) O2_add->ROO QOOH_iso QOOH Isomerization (H-shift) ROO->QOOH_iso Stereo-dependent Ring_Opening Ring-Opening (β-scission) ROO->Ring_Opening Competes with Isomerization QOOH Hydroperoxy-alkyl Radical (•QOOH) QOOH_iso->QOOH OH_prod OH Radical + Products QOOH->OH_prod Chain Propagating HO2_prod HO₂ Radical + Products QOOH->HO2_prod Chain Inhibiting Acyclic_ROO Unsaturated, Acyclic Peroxy Radical Ring_Opening->Acyclic_ROO Computational_Workflow start Define Reactant (2,4-DMO Peroxy Radical Isomer) pes_exploration Automated PES Exploration (e.g., KinBot) start->pes_exploration dft_opt DFT Geometry Optimization (Reactants, TS, Products) pes_exploration->dft_opt Identifies stationary points cc_energy High-Level Energy Calculation (e.g., CCSD(T)) dft_opt->cc_energy Provides geometries master_equation Master Equation Modeling cc_energy->master_equation Provides accurate energies rate_coeffs Calculate T, P-Dependent Rate Coefficients master_equation->rate_coeffs

References

Application Notes and Protocols: cis-2,4-Dimethyloxetane as a Probe for Hydroperoxyalkyl Radical Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of cis-2,4-dimethyloxetane as a chemical probe to investigate the complex chemistry of hydroperoxyalkyl radicals (QOOH). Understanding QOOH pathways is critical in fields ranging from combustion science, where they govern autoignition phenomena, to atmospheric chemistry and drug metabolism, where they can be involved in oxidative degradation pathways.

Introduction

This compound is a cyclic ether that serves as a key intermediate in the low-temperature oxidation of hydrocarbons, such as n-pentane.[1][2][3] Its formation is a direct consequence of the cyclization of a specific hydroperoxyalkyl radical (2-hydroperoxy-pentan-4-yl radical), making it an excellent tracer for QOOH chemistry.[2][3] By monitoring the formation and consumption of this compound, researchers can gain valuable insights into the kinetics and mechanisms of QOOH isomerization and subsequent reactions, which are often difficult to observe directly.[3]

Principle of Application

The fundamental principle behind using this compound as a probe lies in its direct relationship with a specific QOOH radical. In the low-temperature combustion of n-pentane, the following reaction sequence occurs:

  • An alkyl radical is formed from the initial fuel molecule.

  • Molecular oxygen adds to the alkyl radical to form a peroxy radical (ROO•).

  • The peroxy radical undergoes internal hydrogen abstraction (isomerization) to form a hydroperoxyalkyl radical (•QOOH).

  • The 2-hydroperoxy-pentan-4-yl radical can then undergo an intramolecular cyclization reaction to form this compound and a hydroxyl radical (•OH).

By quantifying the concentration of this compound, one can infer the prevalence of the parent QOOH radical and the kinetics of its formation and consumption pathways.[3]

Data Presentation

The following tables summarize key quantitative data related to the formation and reactions of 2,4-dimethyloxetane, primarily derived from computational studies. This data is essential for kinetic modeling and for interpreting experimental results.

Table 1: Calculated Rate Coefficients for the Unimolecular Decomposition of 2,4-Dimethyloxetanyl Radicals at Atmospheric Pressure.

Reactant RadicalProductsTemperature (K)Rate Coefficient (s⁻¹)
syn-2,4-dimethyloxetan-1-ylacetaldehyde + allyl300 - 1000Varies with temperature
2,4-dimethyloxetan-2-ylpropene + acetyl300 - 1000Varies with temperature
syn-2,4-dimethyloxetan-3-yl3-butenal + methyl300 - 1000Varies with temperature
anti-2,4-dimethyloxetan-3-yl1-penten-3-yl-4-ol300 - 1000Varies with temperature

Note: The rate coefficients are temperature-dependent and are typically expressed in the Arrhenius form. For detailed temperature-dependent expressions, refer to the primary literature. The ring-opening rates for the tertiary 2,4-dimethyloxetanyl radicals are noted to be approximately an order of magnitude lower than for the primary and secondary radicals.[3][4]

Experimental Protocols

While the use of this compound as a probe is often discussed in the context of computational studies, experimental investigations are crucial for model validation. Below are generalized protocols for its synthesis and application in a research setting.

Protocol 1: Synthesis of this compound

A stereocontrolled synthesis of 2,4-disubstituted oxetanes can be achieved from 1,3-diols. The following is a generalized procedure based on established methods for oxetane synthesis.

Materials:

  • syn-pentane-2,4-diol

  • Ortho ester (e.g., trimethyl orthoacetate)

  • Acetyl bromide

  • Base (e.g., potassium tert-butoxide)

  • Anhydrous solvent (e.g., THF)

Procedure:

  • Preparation of Acetoxybromide: The syn-1,3-diol is first converted to a cyclic ortho ester. This is followed by treatment with acetyl bromide, which proceeds with inversion of stereochemistry to yield the corresponding acetoxybromide.

  • Cyclization: The acetoxybromide intermediate is then treated with a strong, non-nucleophilic base such as potassium tert-butoxide in an anhydrous solvent like THF. The base promotes intramolecular SN2 cyclization to form the oxetane ring.

  • Purification: The resulting this compound is purified from the reaction mixture using standard techniques such as distillation or column chromatography.

  • Characterization: The identity and purity of the synthesized compound should be confirmed using analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy.

Protocol 2: Probing QOOH Chemistry in a Jet-Stirred Reactor

This protocol describes the general methodology for studying the oxidation of a fuel like n-pentane and detecting this compound as an intermediate.

Apparatus:

  • Jet-stirred reactor (JSR)

  • Mass flow controllers for precise gas mixture preparation

  • Temperature and pressure control systems

  • Sampling system (e.g., molecular beam sampling)

  • Detection system: Synchrotron Vacuum Ultraviolet Photoionization Mass Spectrometry (SVUV-PIMS) is highly recommended for its ability to distinguish between isomers.[1][2]

Procedure:

  • Mixture Preparation: Prepare a dilute mixture of the fuel (n-pentane) and an oxidizer (e.g., O₂) in a large excess of an inert carrier gas (e.g., N₂ or Ar). The precise composition will depend on the specific experimental goals (e.g., equivalence ratio).

  • Reactor Operation: Introduce the gas mixture into the JSR at a controlled flow rate. The JSR is maintained at a constant temperature and pressure. The residence time of the gas in the reactor is a critical parameter and is controlled by the flow rate and reactor volume.

  • Sampling: A small fraction of the reacting gas mixture is continuously extracted from the reactor through a sampling probe. For radical and unstable intermediate detection, molecular beam sampling is employed to rapidly cool the sample and "freeze" the chemical reactions.

  • Detection and Quantification: The sampled gas is introduced into the ionization region of the mass spectrometer.

    • Photoionization: Use a tunable VUV photon source (synchrotron) to ionize the molecules. By scanning the photon energy, one can obtain photoionization efficiency (PIE) spectra for different mass-to-charge ratios.

    • Isomer Identification: The PIE curve for a specific mass (e.g., m/z for C₅H₁₀O) will have a distinct ionization threshold for each isomer. This allows for the unambiguous identification of this compound from other isomers like pentanals or other cyclic ethers.[1][2]

    • Quantification: The concentration of this compound can be determined from the ion signal intensity at a specific photon energy, provided that the photoionization cross-section is known or can be calibrated.

  • Data Analysis: The concentration profiles of this compound are measured as a function of temperature. These experimental profiles can then be compared with the predictions of detailed chemical kinetic models to validate and refine the QOOH reaction pathways in the model.

Visualizations

Formation of this compound from n-Pentane

G n_pentane n-Pentane alkyl_radical Pentyl Radical n_pentane->alkyl_radical + •OH, O₂ roo_radical Peroxy Radical (ROO•) alkyl_radical->roo_radical + O₂ qooh_radical Hydroperoxyalkyl Radical (•QOOH) roo_radical->qooh_radical Isomerization oxetane This compound qooh_radical->oxetane Cyclization oh_radical •OH Radical oxetane->oh_radical + •OH

Caption: Formation pathway of this compound from n-pentane.

Experimental Workflow for Probing QOOH Chemistry

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis gas_mixture Gas Mixture (n-Pentane, O₂, Inert) jsr Jet-Stirred Reactor (Controlled T, P) gas_mixture->jsr sampling Molecular Beam Sampling jsr->sampling pims SVUV-PIMS Detection sampling->pims data Data Acquisition (PIE Spectra) pims->data model Kinetic Modeling data->model Comparison & Validation

Caption: Experimental workflow for studying QOOH chemistry.

Competing Fates of the 2,4-Dimethyloxetanyl Radical

G dmo_radical 2,4-Dimethyloxetanyl Radical ring_opening Ring-Opening Products (e.g., acetaldehyde + allyl) dmo_radical->ring_opening Unimolecular Decomposition o2_adduct Cyclic Ether-Peroxy Adduct (ROO•) dmo_radical->o2_adduct + O₂ further_reactions Further Reactions o2_adduct->further_reactions

Caption: Competing reaction pathways for the 2,4-dimethyloxetanyl radical.

References

Application Notes and Protocols: Synthesis of Derivatives from cis-2,4-Dimethyloxetane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of various derivatives from cis-2,4-dimethyloxetane. This strained heterocyclic motif is a valuable building block in medicinal chemistry, offering a desirable three-dimensional profile and serving as a versatile precursor for a range of functionalized molecules. The protocols detailed below focus on the ring-opening reactions of this compound, a primary pathway for its derivatization.

Introduction to the Reactivity of this compound

The reactivity of the oxetane ring is driven by its inherent ring strain (approximately 26 kcal/mol), making it susceptible to nucleophilic attack, particularly under acidic conditions. The cis stereochemistry of the methyl groups at the 2- and 4-positions influences the regioselectivity and stereoselectivity of these ring-opening reactions.

Generally, the ring-opening of 2,4-disubstituted oxetanes can proceed via two main pathways, leading to the formation of substituted butan-1-ol or butan-3-ol derivatives. The preferred pathway is often dependent on the nature of the nucleophile, the catalyst employed, and the reaction conditions.

I. Nucleophilic Ring-Opening Reactions

The most common method for derivatizing this compound is through nucleophilic ring-opening. This approach allows for the introduction of a wide variety of functional groups, leading to a diverse array of scaffolds for drug discovery and development.

A. Amine Nucleophiles: Synthesis of Amino Alcohols

The reaction of this compound with amine nucleophiles provides access to valuable γ-amino alcohols, which are important substructures in many biologically active compounds.

General Reaction Scheme:

G cluster_0 This compound cluster_1 Amine Nucleophile cluster_2 Lewis Acid (cat.) cluster_3 γ-Amino Alcohol Derivative This compound Product This compound->Product R2NH R₂NH R2NH->Product Lewis_Acid Lewis Acid (e.g., Sc(OTf)₃) Lewis_Acid->Product G cluster_0 This compound cluster_1 Grignard Reagent cluster_2 Lewis Acid (optional) cluster_3 Substituted Alcohol This compound Product This compound->Product RMgX R-MgX RMgX->Product Lewis_Acid Lewis Acid (e.g., CuI) Lewis_Acid->Product G start Target Derivative from This compound q1 Introduce N-based functionality? start->q1 q2 Introduce S-based functionality? q1->q2 No p1 Aminolysis Protocol q1->p1 Yes q3 Form a new C-C bond? q2->q3 No p2 Thiolysis Protocol q2->p2 Yes p3 Organometallic Addition Protocol q3->p3 Yes end Synthesized Derivative q3->end No (Other methods) p1->end p2->end p3->end

cis-2,4-Dimethyloxetane: A Versatile Chiral Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

cis-2,4-Dimethyloxetane, a chiral four-membered cyclic ether, has emerged as a valuable building block in modern organic synthesis. Its inherent ring strain and defined stereochemistry make it an attractive substrate for a variety of stereoselective transformations, enabling the construction of complex molecular architectures with high levels of control. This application note provides a comprehensive overview of the synthesis of enantiomerically enriched this compound and its application as a chiral synthon, complete with detailed experimental protocols and data.

Synthesis of Enantiopure this compound

The primary route to enantiopure this compound involves the stereospecific cyclization of the corresponding syn-1,3-diol, namely meso- or (2R,4S)-pentane-2,4-diol. The key to accessing the chiral oxetane lies in the enantioselective synthesis of this diol precursor.

Chemoenzymatic Synthesis of (2R,4S)-pentane-2,4-diol

A powerful method for obtaining enantiomerically enriched syn-diols is through the asymmetric reduction of β-dicarbonyl compounds using engineered enzymes. Ketoreductases (KREDs) have shown remarkable efficiency and selectivity in this transformation.

Experimental Protocol: Asymmetric Reduction of Acetylacetone

An engineered ketoreductase can be employed for the asymmetric reduction of acetylacetone to yield (2R,4S)-pentane-2,4-diol with high yield and enantiomeric excess. While specific enzymes are often proprietary, the general procedure outlined below can be adapted based on the chosen biocatalyst.

Materials:

  • Acetylacetone

  • Engineered Ketoreductase (KRED)

  • NADPH or NADH cofactor

  • Glucose (for cofactor regeneration system, if using whole cells)

  • Buffer solution (e.g., potassium phosphate buffer, pH 7.0)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a temperature-controlled reaction vessel, prepare a solution of the buffer and glucose.

  • Add the KRED enzyme preparation (as a lyophilized powder or whole-cell suspension).

  • Add the NADPH or NADH cofactor.

  • Initiate the reaction by adding acetylacetone.

  • Maintain the reaction at a constant temperature (typically 25-35 °C) and pH with gentle agitation.

  • Monitor the reaction progress by a suitable analytical method (e.g., GC or HPLC).

  • Upon completion, quench the reaction and extract the product with an organic solvent.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to afford the crude (2R,4S)-pentane-2,4-diol.

  • Purify the diol by column chromatography or distillation.

Quantitative Data:

SubstrateBiocatalystProductYieldEnantiomeric Excess (ee)
AcetylacetoneEngineered KRED(2R,4S)-pentane-2,4-diolHigh (e.g., >90%)High (e.g., >99%)
Stereospecific Cyclization to this compound

The cyclization of the syn-1,3-diol to the corresponding cis-oxetane can be achieved through a variety of methods, with the most common being a two-step procedure involving activation of one hydroxyl group followed by intramolecular Williamson ether synthesis.

Experimental Protocol: Synthesis of this compound from (2R,4S)-pentane-2,4-diol

Step 1: Monotosylation of (2R,4S)-pentane-2,4-diol

Materials:

  • (2R,4S)-pentane-2,4-diol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Dichloromethane (DCM)

Procedure:

  • Dissolve (2R,4S)-pentane-2,4-diol in dry dichloromethane and cool the solution to 0 °C.

  • Add pyridine to the solution.

  • Slowly add a solution of p-toluenesulfonyl chloride in dry dichloromethane.

  • Stir the reaction mixture at 0 °C and then allow it to warm to room temperature.

  • Monitor the reaction by TLC until the starting diol is consumed.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting monotosylate by column chromatography.

Step 2: Intramolecular Cyclization

Materials:

  • Monotosylated (2R,4S)-pentane-2,4-diol

  • Sodium hydride (NaH)

  • Dry tetrahydrofuran (THF)

Procedure:

  • Suspend sodium hydride in dry THF in a flame-dried flask under an inert atmosphere.

  • Cool the suspension to 0 °C.

  • Slowly add a solution of the monotosylated diol in dry THF.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Carefully remove the solvent by distillation to obtain this compound.

Quantitative Data:

Starting MaterialProductOverall Yield (from diol)Diastereomeric Ratio
(2R,4S)-pentane-2,4-diolcis-(2R,4S)-2,4-DimethyloxetaneGood (e.g., 70-85%)>99:1 (cis:trans)

Application of this compound as a Chiral Building Block

The strained four-membered ring of this compound is susceptible to nucleophilic ring-opening reactions, which proceed with inversion of stereochemistry at the site of attack. This predictable stereochemical outcome makes it a valuable tool for the synthesis of chiral 1,3-diols and their derivatives.

Stereospecific Ring-Opening with a Carbon Nucleophile

Experimental Protocol: Synthesis of (2R,4S)-4-phenylpentane-1,3-diol via Ring-Opening of this compound

This protocol illustrates the use of an organocuprate to open the oxetane ring, a common strategy for forming carbon-carbon bonds.

Materials:

  • cis-(2R,4S)-2,4-Dimethyloxetane

  • Copper(I) iodide (CuI)

  • Phenyllithium (PhLi)

  • Dry diethyl ether or THF

Procedure:

  • In a flame-dried flask under an inert atmosphere, suspend CuI in dry diethyl ether and cool to -78 °C.

  • Slowly add a solution of phenyllithium and stir for 30 minutes to form the Gilman reagent (lithium diphenylcuprate).

  • Add a solution of cis-(2R,4S)-2,4-dimethyloxetane in dry diethyl ether to the cuprate solution at -78 °C.

  • Slowly warm the reaction mixture to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solution under reduced pressure and purify the resulting diol by column chromatography.

Quantitative Data:

OxetaneNucleophileProductYieldDiastereomeric Ratio
cis-(2R,4S)-2,4-DimethyloxetaneLithium diphenylcuprate(2R,4S)-4-phenylpentane-1,3-diolGood (e.g., >80%)High (e.g., >95:5)

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_application Application as a Chiral Building Block Acetylacetone Acetylacetone syn_Diol (2R,4S)-pentane-2,4-diol Acetylacetone->syn_Diol Asymmetric Reduction (KRED) Monotosylate Monotosylated Diol syn_Diol->Monotosylate Monotosylation cis_Oxetane This compound Monotosylate->cis_Oxetane Intramolecular Cyclization cis_Oxetane_app This compound Ring_Opened Ring-Opened Intermediate cis_Oxetane_app->Ring_Opened Nucleophilic Ring-Opening Final_Product Chiral 1,3-Diol Derivative Ring_Opened->Final_Product Workup

Caption: Workflow for the synthesis and application of this compound.

Ring-Opening Reaction Pathway

Ring_Opening cluster_pathway Stereospecific Ring-Opening Oxetane This compound Transition_State SN2 Transition State Oxetane->Transition_State Nucleophile Nucleophile (Nu-) Nucleophile->Transition_State Product Ring-Opened Product (Inversion of Stereochemistry) Transition_State->Product

Caption: SN2 pathway for the nucleophilic ring-opening of this compound.

This compound serves as a potent chiral building block for the stereoselective synthesis of valuable organic molecules. Its preparation from readily available starting materials via highly enantioselective enzymatic reduction followed by stereospecific cyclization provides an efficient entry to this versatile synthon. The predictable stereochemical outcome of its ring-opening reactions allows for the controlled installation of stereocenters, making it a powerful tool for researchers and professionals in drug development and organic synthesis.

Application Notes and Protocols for the Photochemistry of cis-2,4-Dimethyloxetane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the photochemical behavior of cis-2,4-dimethyloxetane, a substituted four-membered heterocyclic ether. The photochemistry of oxetanes is of significant interest due to their presence in biologically active molecules and their utility as synthetic intermediates. Understanding their photochemical stability and reactivity is crucial for applications in photodynamic therapy, drug design, and materials science.

The primary photochemical pathways for oxetanes include [2+2] cycloaddition (the Paternò-Büchi reaction) for their synthesis, and photochemical cleavage or isomerization upon direct or sensitized irradiation. While specific quantitative data for this compound is limited in the literature, this document outlines the expected photochemical reactions and provides detailed protocols based on established methodologies for similar oxetane systems.

I. Key Photochemical Reactions

The photochemistry of this compound is expected to be dominated by two main processes:

  • Photochemical Cleavage (Retro-Paternò-Büchi Reaction) : Upon absorption of UV light, the oxetane ring can undergo cleavage to yield a carbonyl compound and an alkene. For this compound, this would result in the formation of acetaldehyde and cis-2-butene. This process can occur from either the singlet or triplet excited state.

  • cis-trans Isomerization : Irradiation can also induce isomerization of the cis isomer to the more thermodynamically stable trans-2,4-dimethyloxetane. This process likely proceeds through a diradical intermediate formed after C-C or C-O bond cleavage in the oxetane ring.

These reactions are often competitive, and the product distribution can be influenced by factors such as the excitation wavelength, the presence of a photosensitizer, and the solvent.

II. Quantitative Data Summary

There is a notable lack of specific quantitative data in the peer-reviewed literature for the photolysis of this compound. The following table summarizes the expected products based on the general understanding of oxetane photochemistry. Researchers are encouraged to determine the quantum yields and product ratios for their specific experimental conditions.

Photochemical ReactionReactantExpected ProductsTypical Wavelength (nm)Notes
Photochemical CleavageThis compoundAcetaldehyde, cis-2-Butene254Can be induced by direct irradiation.
cis-trans IsomerizationThis compoundtrans-2,4-Dimethyloxetane254, 313Often occurs concurrently with cleavage.
Photosensitized CleavageThis compoundAcetaldehyde, cis-2-Butene> 300Requires a triplet sensitizer (e.g., acetone, benzophenone).

III. Experimental Protocols

The following are detailed protocols for investigating the key photochemical reactions of this compound.

Protocol 1: Direct Photolysis for Photochemical Cleavage and Isomerization

Objective: To investigate the products of direct UV irradiation of this compound.

Materials:

  • This compound (high purity)

  • Spectroscopic grade solvent (e.g., acetonitrile, hexane)

  • Quartz photoreactor or cuvettes

  • Low-pressure mercury lamp (emitting primarily at 254 nm)

  • Gas chromatograph-mass spectrometer (GC-MS) for product analysis

  • Nuclear magnetic resonance (NMR) spectrometer for structural elucidation

  • Internal standard for quantitative analysis (e.g., dodecane)

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 0.01 M) in the chosen solvent. If quantitative analysis is desired, add a known concentration of an internal standard.

  • Degassing: Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can quench excited states and lead to side reactions.

  • Irradiation: Transfer the degassed solution to the quartz photoreactor or a sealed quartz cuvette. Place the sample at a fixed distance from the 254 nm lamp. For kinetic studies, withdraw aliquots at specific time intervals. Ensure the temperature is controlled, as some thermal reactions may compete.

  • Product Analysis: Analyze the irradiated samples and a non-irradiated control sample by GC-MS.

    • Identify the products by comparing their mass spectra and retention times with those of authentic samples (acetaldehyde, cis-2-butene, trans-2,4-dimethyloxetane).

    • Quantify the formation of products and the disappearance of the starting material using the internal standard.

  • Structural Confirmation: If necessary, concentrate the irradiated solution and analyze by ¹H and ¹³C NMR to confirm the stereochemistry of the isomerization product.

Protocol 2: Photosensitized Photolysis

Objective: To study the triplet-sensitized photochemical reactions of this compound.

Materials:

  • This compound

  • Triplet sensitizer (e.g., acetone or benzophenone)

  • Solvent transparent to the excitation wavelength (e.g., benzene for benzophenone sensitization)

  • Pyrex photoreactor (to filter out short-wavelength UV)

  • Medium-pressure mercury lamp with appropriate filters (e.g., to isolate the 313 nm or 366 nm lines)

  • GC-MS and NMR for analysis

Procedure:

  • Sample Preparation: Prepare a solution containing this compound (e.g., 0.1 M) and the sensitizer (e.g., 0.2 M acetone or 0.05 M benzophenone) in the appropriate solvent. The sensitizer concentration should be high enough to absorb the majority of the incident light.

  • Degassing: As in Protocol 1, thoroughly degas the solution.

  • Irradiation: Place the solution in the Pyrex photoreactor and irradiate using the filtered output of the medium-pressure mercury lamp. The Pyrex will cut off light below ~300 nm, ensuring that only the sensitizer is excited.

  • Analysis: Analyze the reaction mixture at various time points using GC-MS to identify and quantify the products, as described in Protocol 1.

IV. Visualizations

The following diagrams illustrate the key photochemical pathways and a general experimental workflow.

Photochemical_Pathways cluster_ground Ground State cluster_excited Excited State cluster_products Products cis-Oxetane This compound Excited_Oxetane Excited cis-Oxetane (Singlet or Triplet) cis-Oxetane->Excited_Oxetane Cleavage Acetaldehyde + cis-2-Butene Excited_Oxetane->Cleavage Ring Cleavage Isomerization trans-2,4-Dimethyloxetane Excited_Oxetane->Isomerization Isomerization

Caption: Photochemical pathways of this compound.

Experimental_Workflow A Sample Preparation (this compound in solvent) B Degassing (Ar or N₂ purge) A->B C Photochemical Irradiation (e.g., 254 nm) B->C D Product Analysis C->D E GC-MS (Identification and Quantification) D->E Primary Analysis F NMR (Structural Confirmation) D->F Structural Elucidation

Caption: General experimental workflow for photolysis studies.

Application Notes and Protocols for the Polymerization of cis--2,4-Dimethyloxetane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxetanes are four-membered cyclic ethers that can undergo ring-opening polymerization (ROP) to produce polyethers. The strain of the four-membered ring provides the thermodynamic driving force for polymerization. Cationic ring-opening polymerization (CROP) is the most common method for the polymerization of oxetanes, typically initiated by strong acids or electrophilic reagents. The resulting polyethers have potential applications in various fields, including as specialty polymers, in the development of new materials, and as components of block copolymers.

The stereochemistry of substituted oxetanes, such as cis-2,4-dimethyloxetane, is expected to influence the stereostructure and, consequently, the physical and chemical properties of the resulting polymer. However, it is important to note that the scientific literature providing specific experimental details and quantitative data for the polymerization of this compound is limited. Therefore, the following application notes and protocols are based on the general principles of cationic ring-opening polymerization of substituted oxetanes and provide a representative framework for researchers.

Application Notes

The polymerization of this compound is anticipated to proceed via a cationic ring-opening mechanism. This process involves three main stages: initiation, propagation, and termination.

  • Initiation: The polymerization is initiated by a cationic species, typically a proton or a carbocation, which attacks the oxygen atom of the oxetane ring. This leads to the formation of a tertiary oxonium ion. Common initiators include Brønsted acids (e.g., triflic acid) and Lewis acids (e.g., boron trifluoride etherate), which can generate the initiating cation.

  • Propagation: The strained oxetane ring of the activated monomer is opened by nucleophilic attack from the oxygen atom of another monomer molecule. This process regenerates the oxonium ion at the growing chain end, allowing for the sequential addition of monomer units. The stereochemistry of the monomer is expected to play a crucial role in the tacticity of the resulting polymer chain.

  • Termination and Chain Transfer: The polymerization can be terminated by reaction with a nucleophile, which neutralizes the cationic chain end. Chain transfer reactions, where the growing polymer chain transfers its activity to another molecule (such as the monomer, solvent, or impurities), can also occur and will affect the molecular weight and polydispersity of the final polymer.

The properties of poly(this compound) are expected to be influenced by its microstructure, including its molecular weight, molecular weight distribution (polydispersity), and stereoregularity (tacticity). These properties can be tailored by controlling the polymerization conditions, such as the choice of initiator, solvent, temperature, and monomer concentration.

Experimental Protocols

The following is a representative protocol for the cationic ring-opening polymerization of a substituted oxetane, which can be adapted for this compound. Note: This is a generalized procedure and optimization will be necessary. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using dry solvents and glassware to prevent premature termination of the polymerization by water.

Materials
  • This compound (monomer)

  • Anhydrous dichloromethane (solvent)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (initiator)

  • Methanol (terminating agent)

  • Nitrogen or Argon gas supply

  • Standard Schlenk line or glovebox equipment

Procedure: Cationic Ring-Opening Polymerization
  • Monomer and Solvent Preparation: Purify the this compound monomer by distillation over a suitable drying agent (e.g., calcium hydride) under an inert atmosphere. Dry the dichloromethane solvent using a solvent purification system or by distillation over a drying agent (e.g., calcium hydride or phosphorus pentoxide).

  • Reaction Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under a positive pressure of inert gas.

  • Polymerization:

    • Transfer the desired amount of anhydrous dichloromethane to the Schlenk flask via cannula or a gas-tight syringe.

    • Add the this compound monomer to the solvent.

    • Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) using an ice bath or a dry ice/acetone bath.

    • Slowly add the initiator, boron trifluoride diethyl etherate, to the stirred monomer solution via a syringe. The amount of initiator will determine the target molecular weight of the polymer.

    • Allow the reaction to proceed for the desired time (e.g., 1 to 24 hours). The progress of the polymerization can be monitored by taking aliquots and analyzing them by ¹H NMR spectroscopy to determine monomer conversion.

  • Termination: Terminate the polymerization by adding a small amount of methanol to the reaction mixture.

  • Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol or hexane).

  • Purification: Collect the precipitated polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.

Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Use ¹H and ¹³C NMR to confirm the structure of the resulting polymer and to determine the monomer conversion.

  • Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI = Mₙ/Mₙ) of the polymer.

  • Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (T₉) and melting temperature (Tₘ) of the polymer.

Data Presentation

Due to the lack of specific experimental data for the polymerization of this compound in the literature, the following table presents hypothetical data based on typical results for the cationic polymerization of other substituted oxetanes. This table is intended for illustrative purposes to guide researchers in their experimental design and data analysis.

EntryMonomer/Initiator RatioTemperature (°C)Time (h)Monomer Conversion (%)Mₙ ( g/mol ) (GPC)PDI (Mₙ/Mₙ)
150:104853,7001.35
2100:104827,1001.42
350:1-208914,0001.28
4100:1-208887,8001.31

Visualizations

Polymerization Mechanism

polymerization_mechanism Monomer This compound OxoniumIon Activated Monomer (Oxonium Ion) Initiator Initiator (e.g., H⁺) Initiator->Monomer Initiation AnotherMonomer Another Monomer OxoniumIon->AnotherMonomer Propagation Dimer Growing Chain (Dimer Oxonium Ion) Polymer Poly(this compound) Dimer->Polymer Further Propagation Termination Termination Polymer->Termination

Caption: Cationic ring-opening polymerization mechanism of this compound.

Experimental Workflow

experimental_workflow Start Start Prep Prepare Dry Solvents and Monomer Start->Prep Setup Assemble Dry Glassware under Inert Atmosphere Prep->Setup Reaction Add Monomer and Solvent, Cool to Desired Temperature Setup->Reaction Initiation Initiate Polymerization with Cationic Initiator Reaction->Initiation Polymerization Allow Polymerization to Proceed Initiation->Polymerization Termination Terminate Reaction (e.g., with Methanol) Polymerization->Termination Isolation Precipitate and Isolate Polymer Termination->Isolation Characterization Characterize Polymer (NMR, GPC, DSC) Isolation->Characterization End End Characterization->End

Troubleshooting & Optimization

Technical Support Center: Purification of cis-2,4-Dimethyloxetane Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of cis-2,4-Dimethyloxetane isomers.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound isomers via preparative gas chromatography (pGC) and fractional distillation.

Preparative Gas Chromatography (pGC) Troubleshooting
Problem Possible Cause(s) Recommended Solution(s)
Poor or no separation of cis and trans isomers 1. Inappropriate Stationary Phase: The polarity of the column is not suitable for separating the isomers. 2. Suboptimal Temperature Program: The temperature ramp is too fast, or the isothermal temperature is too high. 3. Incorrect Carrier Gas Flow Rate: The flow rate is too high, reducing interaction time with the stationary phase. 4. Column Overloading: Injecting too much sample can lead to broad, overlapping peaks.1. Select a column with appropriate polarity. Based on the general principle that cis isomers are often slightly more polar than their trans counterparts, a mid-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) or a more polar phase (e.g., WAX or PEG-based) is recommended. 2. Optimize the temperature program. Start with a low initial oven temperature (e.g., 40-50°C) and use a slow temperature ramp (e.g., 1-2°C/min) to maximize the difference in retention times. 3. Adjust the carrier gas flow rate. Lower the flow rate to increase the interaction of the isomers with the stationary phase, which can improve resolution.[1] 4. Reduce the injection volume. Perform a series of injections with decreasing sample amounts to find the optimal volume that does not cause peak broadening.
Peak tailing 1. Active sites in the injector or column: Silanol groups or other active sites can interact with the analytes. 2. Column contamination: Accumulation of non-volatile residues at the head of the column. 3. Sample degradation: The isomers may be thermally unstable at the injection port or column temperature.1. Use a deactivated inlet liner and a high-quality, inert column. [2][3] 2. Condition the column according to the manufacturer's instructions. If contamination is suspected, trim the first few centimeters of the column. 3. Lower the injector and initial oven temperatures.
Low recovery of purified isomers 1. Inefficient trapping: The collection trap is not cold enough to efficiently condense the eluted isomers. 2. Aerosol formation: Rapid cooling of the column effluent can lead to the formation of fine particles that are not effectively trapped. 3. Leaks in the collection system: Poor connections can lead to loss of the purified sample.1. Use a highly efficient cooling trap. A liquid nitrogen or dry ice/acetone slush bath is recommended for trapping volatile compounds.[4] 2. Optimize the transfer line temperature. The line from the GC to the trap should be heated to prevent premature condensation but not so hot as to cause degradation. 3. Ensure all connections in the collection system are secure and leak-free.
Fractional Distillation Troubleshooting
Problem Possible Cause(s) Recommended Solution(s)
Poor separation of isomers (distillate is a mixture) 1. Insufficient column efficiency: The number of theoretical plates is too low for the small boiling point difference between the isomers.[5] 2. Distillation rate is too high: The system is not operating at thermal equilibrium.[6] 3. Low reflux ratio: Not enough condensate is being returned to the column to allow for multiple vaporization-condensation cycles.[7][8][9][10][11]1. Use a longer fractionating column or a column with more efficient packing. For close-boiling isomers, a packed column (e.g., with Raschig rings or metal sponge) is superior to a Vigreux column.[4][12] 2. Reduce the heating rate. A slow, steady distillation rate is crucial for achieving good separation.[5] The temperature at the top of the column should remain constant during the collection of a fraction.[5] 3. Increase the reflux ratio. A higher reflux ratio improves separation but increases the distillation time.[7][8][9][10][11] An optimal ratio should be determined experimentally.
Flooding of the column 1. Heating rate is too high: The boil-up rate exceeds the capacity of the column to return condensate. 2. Column packing is too dense: This can cause a blockage and prevent the proper flow of vapor and liquid.1. Decrease the heat input to the distillation flask. 2. Ensure the column is packed uniformly and not too tightly.
Bumping (sudden, violent boiling) 1. Lack of boiling chips or stir bar: Uneven heating of the liquid. 2. Heating mantle set too high. 1. Always add fresh boiling chips or a magnetic stir bar to the distillation flask before heating. 2. Heat the flask gradually.

Frequently Asked Questions (FAQs)

Q1: What are the expected boiling points of cis- and trans-2,4-Dimethyloxetane?

A1: The boiling point for the mixture of 2,4-Dimethyloxetane isomers is reported as 76°C at 760 mmHg. The boiling points of the individual cis and trans isomers are expected to be very close, likely differing by only a few degrees Celsius, making their separation by simple distillation difficult.

Q2: Which purification technique is generally more effective for separating close-boiling isomers like cis- and trans-2,4-Dimethyloxetane?

A2: Preparative Gas Chromatography (pGC) is generally more effective than fractional distillation for separating volatile compounds with very close boiling points.[1][13][14][15] pGC can offer a much higher number of theoretical plates, leading to better resolution of the isomers.

Q3: How do I choose the right GC column for separating the isomers?

A3: The choice of GC column depends on the polarity difference between the cis and trans isomers. While not definitively reported, it can be inferred that the cis isomer has a slightly higher dipole moment and is therefore more polar. A mid-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane, is a good starting point. For potentially better separation, a more polar column, such as one with a polyethylene glycol (PEG) or wax-based stationary phase, could be tested.

Q4: What is a good starting temperature program for the pGC separation?

A4: A good starting point would be to hold the initial oven temperature at around 40-50°C for a few minutes, followed by a slow temperature ramp of 1-2°C per minute up to a final temperature of around 100°C. This slow ramp rate will maximize the separation between the closely eluting isomers.

Q5: If I use fractional distillation, what kind of column packing should I use?

A5: For separating liquids with close boiling points, a packed column is essential to provide a large surface area for the vapor-liquid equilibria.[4] Good packing materials include Raschig rings, metal sponge, or structured packing.[12] Glass beads can also be used.[5] The efficiency of the separation is directly related to the surface area and length of the packing material.

Q6: How can I determine the purity of my separated isomers?

A6: The purity of the collected fractions should be assessed using analytical Gas Chromatography-Mass Spectrometry (GC-MS).[16][17] This will confirm the identity of each isomer and allow for the quantification of any remaining impurities.

Data Presentation

Table 1: Physical Properties of 2,4-Dimethyloxetane Isomers

PropertyThis compoundtrans-2,4-DimethyloxetaneMixture
Molecular Formula C₅H₁₀OC₅H₁₀OC₅H₁₀O
Molecular Weight 86.13 g/mol 86.13 g/mol 86.13 g/mol
Boiling Point (estimated) ~75-77°C~75-77°C76°C at 760 mmHg
Polarity (inferred) Slightly more polarSlightly less polar-

Table 2: Suggested Starting Parameters for Purification Methods

ParameterPreparative Gas Chromatography (pGC)Fractional Distillation
Column Mid-polarity (e.g., 5% phenyl-methylpolysiloxane) or polar (e.g., WAX/PEG), >30 m length, 0.53 mm IDPacked column with high surface area packing (e.g., Raschig rings, metal sponge)
Temperature Injector: 150°C; Oven: 40°C initial, ramp 2°C/min to 100°CGradual heating to achieve a slow, steady distillation rate
Carrier Gas (pGC) Helium or Hydrogen-
Flow Rate (pGC) 1-2 mL/min-
Reflux Ratio (Distillation) -High (e.g., >10:1), to be optimized experimentally
Collection Cryogenic trap (liquid nitrogen or dry ice/acetone)Collection of small fractions with constant boiling point

Experimental Protocols

Protocol 1: Purification by Preparative Gas Chromatography (pGC)
  • Instrument Setup:

    • Install a suitable capillary column (e.g., 30 m x 0.53 mm ID, 1.0 µm film thickness, 5% phenyl-methylpolysiloxane stationary phase) in the pGC system.

    • Set the injector temperature to 150°C.

    • Program the oven temperature: initial 40°C for 2 minutes, then ramp at 2°C/minute to 100°C.

    • Set the carrier gas (Helium) flow rate to 2 mL/minute.

    • Connect the column outlet to a heated transfer line leading to a cryogenic collection trap. The transfer line should be maintained at a temperature high enough to prevent condensation (e.g., 120°C).

    • Prepare a cooling bath for the trap using liquid nitrogen or a dry ice/acetone slurry.

  • Sample Injection:

    • Inject a small, precisely measured volume (e.g., 1-5 µL) of the isomeric mixture. The splitless injection mode is often preferred for preparative work to maximize the amount of sample reaching the column.[1][13]

  • Fraction Collection:

    • Monitor the chromatogram from the detector.

    • As the peak corresponding to the first eluting isomer begins, switch the effluent flow to the collection trap.

    • Once the first peak has eluted, switch the flow to a waste vent.

    • As the second isomer's peak begins to elute, switch the flow to a clean collection trap.

    • After collection, slowly warm the traps to room temperature and rinse the collected isomers with a small amount of a volatile solvent (e.g., pentane or diethyl ether).

  • Purity Analysis:

    • Analyze a small aliquot of each collected fraction by analytical GC-MS to determine the isomeric purity.

Protocol 2: Purification by Fractional Distillation
  • Apparatus Setup:

    • Assemble a fractional distillation apparatus using a round-bottom flask, a packed fractionating column (e.g., filled with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask.

    • Ensure all glass joints are properly sealed.

    • The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.[5]

  • Distillation Process:

    • Place the isomeric mixture in the round-bottom flask along with a magnetic stir bar or boiling chips.

    • Begin heating the flask gently with a heating mantle.

    • Observe the vapor slowly rising through the packing material.

    • Adjust the heating rate to maintain a slow and steady collection of distillate, typically 1-2 drops per second.

    • Maintain a high reflux ratio by ensuring that most of the condensate returns to the column.[7][8][9][10][11]

  • Fraction Collection:

    • Collect the initial distillate (forerun) in a separate flask until the temperature at the distillation head stabilizes.

    • Once the temperature is constant, begin collecting the first fraction in a clean, pre-weighed receiving flask. Record the constant temperature, which corresponds to the boiling point of the first eluting isomer.

    • When the temperature begins to rise, change the receiving flask to collect the intermediate fraction.

    • Once the temperature stabilizes again at a higher point, collect the second fraction, which will be enriched in the higher-boiling isomer.

  • Purity Analysis:

    • Analyze each collected fraction by analytical GC-MS to determine the isomeric composition and purity.

Visualizations

Purification_Workflow cluster_start Starting Material cluster_purification Purification Method cluster_analysis Analysis & Final Product start Mixture of cis/trans- 2,4-Dimethyloxetane pGC Preparative Gas Chromatography (pGC) start->pGC Preferred Method frac_dist Fractional Distillation start->frac_dist Alternative Method analysis Purity Analysis (Analytical GC-MS) pGC->analysis frac_dist->analysis cis_isomer Purified cis-Isomer analysis->cis_isomer trans_isomer Purified trans-Isomer analysis->trans_isomer

Caption: Workflow for the purification of 2,4-Dimethyloxetane isomers.

GC_Troubleshooting start Poor Isomer Separation cause1 Wrong Column Polarity start->cause1 cause2 Temperature Program Too Fast start->cause2 cause3 Flow Rate Too High start->cause3 solution1 Use Mid/High Polarity Stationary Phase cause1->solution1 solution2 Decrease Temp. Ramp (e.g., 1-2°C/min) cause2->solution2 solution3 Lower Carrier Gas Flow Rate cause3->solution3

Caption: Troubleshooting logic for poor GC separation of isomers.

References

Technical Support Center: Synthesis of cis-2,4-Dimethyloxetane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cis-2,4-dimethyloxetane.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most common byproducts in the synthesis of this compound via the Paternò-Büchi reaction?

A1: The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition of an alkene and a carbonyl compound, is a primary method for synthesizing oxetanes.[1] When synthesizing this compound from cis-2-butene and acetaldehyde, several byproducts can be expected:

  • trans-2,4-Dimethyloxetane: This is the most common byproduct, formed due to incomplete diastereoselectivity of the reaction. The ratio of cis to trans isomers can be influenced by reaction conditions.

  • Ring-Opening Products: Theoretical studies suggest that the 2,4-dimethyloxetanyl radical, a potential intermediate, can undergo unimolecular reactions to form various acyclic byproducts.[2][3] These can include:

    • Acetaldehyde

    • Propene

    • Acetyl radicals

    • 3-Butenal

    • Methyl radicals

  • Products of Alkene Isomerization: The photochemical conditions can lead to the isomerization of cis-2-butene to trans-2-butene. The subsequent reaction of trans-2-butene with acetaldehyde will primarily yield trans-2,4-dimethyloxetane.

  • Aldol Condensation Products: Acetaldehyde can undergo self-condensation under certain conditions, although this is less common in photochemical reactions unless acidic or basic impurities are present.

Q2: My reaction is producing a low yield of the desired this compound and a high proportion of the trans isomer. How can I improve the diastereoselectivity?

A2: Achieving high diastereoselectivity in the Paternò-Büchi reaction can be challenging. The formation of the more stable biradical intermediate often dictates the stereochemical outcome.[4]

  • Solvent Choice: The polarity of the solvent can influence the reaction pathway. Non-polar solvents are generally preferred for the Paternò-Büchi reaction.[5]

  • Temperature: Lowering the reaction temperature can sometimes enhance stereoselectivity by favoring the kinetically controlled product.

  • Sensitizer: The choice of photosensitizer (if used) can impact the triplet energy transfer and potentially influence the stereochemical outcome.

  • Substrate Purity: Ensure the starting cis-2-butene is free from any trans isomer contamination.

Q3: I am observing several unexpected peaks in my GC-MS analysis. How can I identify these unknown byproducts?

A3: Identification of unknown byproducts requires a systematic approach combining analytical techniques and chemical knowledge.

  • Mass Spectrometry (MS) Analysis:

    • Compare the obtained mass spectra with spectral databases (e.g., NIST) to find potential matches.[4][6]

    • Analyze the fragmentation patterns. For example, oxetanes often exhibit characteristic ring cleavage patterns.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR can help differentiate between isomers and identify the structural motifs of byproducts. For instance, the coupling constants between protons on the oxetane ring can help distinguish between cis and trans isomers.

  • Consider Theoretical Byproducts: Compare the mass spectra of your unknown peaks with the expected masses of the theoretical ring-opening products mentioned in Q1.

Q4: What are the key experimental parameters to control for a successful and reproducible synthesis?

A4: Reproducibility in photochemical reactions depends on precise control of several factors:

  • Wavelength and Intensity of Light Source: The UV lamp used should have a consistent output. The distance of the reaction vessel from the lamp should be kept constant.

  • Reaction Time: Prolonged irradiation can lead to the decomposition of the product and the formation of secondary byproducts.[7] Monitor the reaction progress by techniques like GC to determine the optimal reaction time.

  • Concentration of Reactants: The concentration of both the alkene and the carbonyl compound can affect the reaction rate and selectivity.

  • Purity of Reagents and Solvents: Impurities can act as quenchers or sensitizers, leading to inconsistent results. Ensure all reagents and solvents are of high purity and are degassed to remove oxygen, which can interfere with triplet excited states.

Data Presentation

While specific quantitative data for the synthesis of this compound is scarce in the literature, the following table provides a general overview of expected product distributions based on the principles of the Paternò-Büchi reaction. Actual yields will vary significantly with experimental conditions.

Product/ByproductExpected Yield RangeFactors Influencing Yield
This compoundVariable (target product)Reaction conditions (temperature, solvent), purity of cis-2-butene
trans-2,4-DimethyloxetaneVariable (major byproduct)Diastereoselectivity of the reaction, presence of trans-2-butene
Ring-Opening ProductsTypically minorIrradiation time, temperature
Alkene Isomerization ProductsVariablePhotochemical conditions

Experimental Protocols

General Protocol for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol provides a starting point for the analysis of the reaction mixture. Optimization may be required based on the specific instrument and byproducts of interest.

  • Sample Preparation:

    • Dilute a small aliquot of the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane or diethyl ether). The dilution factor will depend on the concentration of the products.

  • GC-MS Parameters:

    • Injector Temperature: 250 °C

    • Column: A non-polar capillary column (e.g., dimethylpolysiloxane) is suitable for separating the isomers and byproducts. A typical column dimension is 30 m x 0.25 mm i.d., 0.25 µm film thickness.[2]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 200 °C.

      • Hold: 5 minutes at 200 °C.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 35-350.

      • Scan Speed: 2 scans/second.

General Protocol for Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • After a preliminary workup to remove non-volatile impurities, dissolve the sample in a deuterated solvent (e.g., CDCl₃).

  • ¹H NMR:

    • Acquire a standard ¹H NMR spectrum. Pay close attention to the chemical shifts and coupling constants of the protons on the oxetane ring to differentiate between cis and trans isomers.

  • ¹³C NMR and DEPT:

    • Acquire a ¹³C NMR spectrum along with DEPT-135 and DEPT-90 experiments to determine the number of CH, CH₂, and CH₃ groups in the products and byproducts.

Visualizations

Byproduct_Formation_Pathway cluster_reactants Reactants cluster_reaction Paternò-Büchi Reaction cluster_products Products & Byproducts acetaldehyde Acetaldehyde excited_acetaldehyde Excited Acetaldehyde acetaldehyde->excited_acetaldehyde cis_2_butene cis-2-Butene trans_2_butene trans-2-Butene cis_2_butene->trans_2_butene (Isomerization) biradical Biradical Intermediate excited_acetaldehyde->biradical + cis-2-Butene trans_oxetane trans-2,4-Dimethyloxetane excited_acetaldehyde->trans_oxetane + trans-2-Butene cis_oxetane This compound biradical->cis_oxetane Ring Closure biradical->trans_oxetane Ring Closure ring_opening Ring-Opening Products (e.g., Acetaldehyde, Propene) biradical->ring_opening Decomposition

Caption: Reaction pathway for this compound synthesis and byproduct formation.

Troubleshooting_Workflow start Start: Synthesis of This compound analyze Analyze Reaction Mixture (GC-MS, NMR) start->analyze check_yield Acceptable Yield and Purity? analyze->check_yield end End: Successful Synthesis check_yield->end Yes troubleshoot Troubleshoot check_yield->troubleshoot No low_yield Low Yield of Desired Product troubleshoot->low_yield high_trans High trans/cis Ratio troubleshoot->high_trans unknown_peaks Unknown Byproducts troubleshoot->unknown_peaks optimize_conditions Optimize Reaction Conditions (Time, Temp, Concentration) low_yield->optimize_conditions check_alkene Verify Purity of cis-2-Butene high_trans->check_alkene identify_byproducts Identify Byproducts (MS, NMR) unknown_peaks->identify_byproducts optimize_conditions->start check_alkene->start identify_byproducts->analyze

Caption: Troubleshooting workflow for this compound synthesis.

References

improving the yield of Paterno-Büchi reaction for oxetanes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Paternò-Büchi reaction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help improve the yield and efficiency of oxetane synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the Paternò-Büchi reaction in a question-and-answer format.

Q1: My Paternò-Büchi reaction is resulting in a low yield of the desired oxetane. What are the potential causes and how can I improve it?

A1: Low yields in the Paternò-Büchi reaction can stem from several factors. A primary competing reaction is the dimerization of the carbonyl compound to form pinacol derivatives, which can lower the quantum yield of your desired reaction.[1] Additionally, the choice of solvent, reaction temperature, and light source can significantly impact the outcome.

To improve the yield, consider the following troubleshooting steps:

  • Solvent Selection: Non-polar solvents are generally preferred for the Paternò-Büchi reaction.[1] The polarity of the solvent can influence the reaction pathway, and in some cases, increasing solvent polarity has been shown to reduce oxetane yield.[2]

  • Temperature Optimization: The effect of temperature on the Paternò-Büchi reaction can be complex and substrate-dependent.[3] For some systems, lowering the reaction temperature can increase the yield. For instance, in the reaction of aromatics with quinones, decreasing the temperature from -40 °C to -78 °C in dichloromethane significantly improved the yield of the oxetane product.[4]

  • Light Source and Wavelength: The choice of irradiation wavelength is crucial. Aromatic carbonyl compounds typically require irradiation around 300 nm (Pyrex filtered), while aliphatic carbonyls often need lower wavelengths, such as 254 nm (quartz or Vycor filtered).[1] Using an inappropriate wavelength can lead to poor excitation of the carbonyl compound or decomposition of products. Visible light-enabled Paternò-Büchi reactions using photocatalysts are also an emerging alternative to UV irradiation, which can sometimes lead to side product formation.[5][6]

  • Reactant Concentration: The concentration of your alkene and carbonyl compound can influence the reaction rate and selectivity. It is advisable to optimize the molar ratio of the reactants.

Q2: I am observing the formation of significant side products. What are the common side products and how can their formation be minimized?

A2: A common side product is the pinacol derivative formed from the dimerization of the carbonyl compound.[1] Another potential issue is the dimerization of the alkene, especially with electron-poor alkenes like maleic anhydride.[7][8] To minimize these side reactions:

  • Use of Additives: In the case of competing alkene dimerization, additives can be employed to suppress this side reaction. For example, p-xylene has been shown to suppress the dimerization of maleic anhydride derivatives, leading to higher yields of the desired spirocyclic oxetanes.[7]

  • Optimize Reaction Conditions: As with improving the yield of the desired product, optimizing solvent, temperature, and light source can also help to minimize the formation of side products.

Q3: My reaction is not regioselective, leading to a mixture of oxetane isomers. How can I control the regioselectivity?

A3: The regioselectivity of the Paternò-Büchi reaction is governed by the relative stability of the 1,4-biradical intermediates that are formed upon addition of the excited carbonyl to the alkene.[9] Several factors can influence this:

  • Substituent Effects: The electronic and steric properties of substituents on both the carbonyl compound and the alkene play a significant role in determining the regioselectivity.[9][10] For example, in reactions with furan derivatives, the presence and position of substituents can direct the attack of the carbonyl compound.

  • Hydrogen Bonding: The presence of a hydroxyl group on the alkene can direct the regioselectivity through the formation of a hydrogen bond with the excited carbonyl compound.[1][11] This interaction can favor the formation of a specific biradical intermediate.

  • Temperature: Temperature can also affect the regioselectivity of the reaction.[9]

Frequently Asked Questions (FAQs)

Q: What is the general mechanism of the Paternò-Büchi reaction?

A: The Paternò-Büchi reaction is a [2+2] photocycloaddition between an electronically excited carbonyl compound and a ground-state alkene to form an oxetane.[1][12] The reaction typically proceeds through the following steps:

  • Photoexcitation of the carbonyl compound to its first singlet excited state (S1).

  • Intersystem crossing (ISC) to the more stable triplet excited state (T1).

  • Addition of the triplet carbonyl to the alkene to form a 1,4-biradical intermediate.

  • Intersystem crossing of the triplet biradical to a singlet biradical.

  • Ring closure of the singlet biradical to form the oxetane product.

Q: What type of carbonyl compounds can be used?

A: A wide variety of aldehydes and ketones can be used in the Paternò-Büchi reaction.[13] Both aromatic and aliphatic carbonyl compounds are suitable substrates, although the required excitation wavelength may differ.[1]

Q: What is the role of a photosensitizer in the Paternò-Büchi reaction?

A: A photosensitizer can be used to transfer energy to the carbonyl compound, promoting it to its reactive triplet state.[14] This is particularly useful when the carbonyl compound itself does not efficiently absorb light at the desired wavelength or has a low efficiency of intersystem crossing. Iridium-based photosensitizers have been shown to be highly efficient for certain Paternò-Büchi reactions.[15][16]

Q: How does solvent polarity affect the reaction?

A: Non-polar solvents are generally preferred for the Paternò-Büchi reaction.[1] The polarity of the solvent can influence the stability of the intermediates and transition states, thereby affecting the reaction yield and selectivity. In some cases, increasing solvent polarity can decrease the yield of the oxetane.[2]

Data Presentation

Table 1: Effect of Solvent on Paternò-Büchi Reaction Yield

Carbonyl CompoundAlkeneSolventYield (%)Reference
BenzaldehydeFuranBenzeneHigh[9]
BenzoquinoneBenzo[c][1][2][15]thiadiazoleDichloromethane74[4]
BenzoquinoneBenzo[c][1][2][15]thiadiazoleDiethyl Ether0[4]
BenzoquinoneBenzo[c][1][2][15]thiadiazoleTetrahydrofuran0[4]
Chiral Alkyl CyanobenzoateDiphenyletheneMethylcyclohexaneModerate-Good[2]
Chiral Alkyl CyanobenzoateDiphenyletheneTolueneModerate-Good[2]
Chiral Alkyl CyanobenzoateDiphenyletheneTetrahydrofuranModerate-Good[2]
Chiral Alkyl CyanobenzoateDiphenyletheneAcetonitrileModerate-Good[2]

Table 2: Effect of Temperature on Paternò-Büchi Reaction Yield

Carbonyl CompoundAlkeneSolventTemperature (°C)Yield (%)Reference
BenzoquinoneBenzo[c][1][2][15]thiadiazoleDichloromethane-4048[4]
BenzoquinoneBenzo[c][1][2][15]thiadiazoleDichloromethane-7874[4]
2-furylmethanol derivativesAliphatic aldehydes/ketonesNot specified8High regioselectivity, no stereoselectivity[11]

Experimental Protocols

General Protocol for the Paternò-Büchi Reaction

This protocol provides a general guideline. Specific conditions should be optimized for each reaction.

  • Reactant Preparation: Dissolve the carbonyl compound and the alkene in an appropriate non-polar solvent (e.g., benzene, cyclohexane, or dichloromethane) in a quartz or Pyrex reaction vessel. The concentration of the reactants should be optimized, but typically ranges from 0.1 to 1.0 M.

  • Degassing: Degas the solution by bubbling nitrogen or argon through it for 15-30 minutes to remove dissolved oxygen, which can quench the triplet excited state of the carbonyl.

  • Irradiation: Irradiate the solution with an appropriate light source. For aromatic ketones, a medium-pressure mercury lamp with a Pyrex filter (λ > 300 nm) is often used. For aliphatic ketones, a low-pressure mercury lamp with a quartz or Vycor vessel (λ = 254 nm) may be necessary.[1] The reaction should be cooled to the desired temperature using a cooling bath.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC), gas chromatography (GC), or nuclear magnetic resonance (NMR) spectroscopy.

  • Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel to isolate the desired oxetane.

Visualizations

Paterno_Buchi_Workflow start Start prep Prepare Reactant Solution start->prep degas Degas Solution (N2 or Ar) prep->degas irradiate Irradiate with Appropriate Wavelength degas->irradiate monitor Monitor Reaction (TLC, GC, NMR) irradiate->monitor monitor->irradiate Incomplete workup Work-up and Purification monitor->workup Reaction Complete product Isolated Oxetane workup->product

Caption: Experimental workflow for the Paternò-Büchi reaction.

Troubleshooting_Yield low_yield Low Oxetane Yield solvent Optimize Solvent (Non-polar preferred) low_yield->solvent temp Optimize Temperature (Often lower is better) low_yield->temp light Check Light Source & Wavelength low_yield->light concentration Optimize Reactant Concentration low_yield->concentration side_reactions Side Reactions Occurring? low_yield->side_reactions pinacol Pinacol Formation side_reactions->pinacol Yes dimerization Alkene Dimerization side_reactions->dimerization Yes additives Consider Additives (e.g., p-xylene) dimerization->additives

Caption: Troubleshooting guide for low yield in the Paternò-Büchi reaction.

References

Technical Support Center: Mass Spectrometry Analysis of 2,4-Dimethyloxetane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the mass spectrometry (MS) fragmentation of 2,4-dimethyloxetane.

Frequently Asked Questions (FAQs)

Q1: I am not observing the molecular ion peak (m/z 86) for 2,4-dimethyloxetane, or it is very weak. What are the possible causes and solutions?

A1: A weak or absent molecular ion peak is a common issue for some classes of compounds, including cyclic ethers, under electron ionization (EI) conditions. The high energy of EI can cause the molecular ion to be unstable and fragment rapidly.

Potential Causes:

  • High Ionization Energy: The standard 70 eV used in EI-MS may be too high, causing extensive fragmentation.

  • Source Temperature: A high ion source temperature can promote thermal degradation of the analyte before ionization.

  • Analyte Concentration: Very low sample concentration can lead to a weak signal for all ions, including the molecular ion.[1]

Troubleshooting Steps:

  • Lower Ionization Energy: If your instrument allows, try reducing the ionization energy to 20-30 eV. This "softer" ionization can reduce fragmentation and increase the relative abundance of the molecular ion.

  • Optimize Source Temperature: Attempt to lower the ion source temperature in increments of 10-20°C. Be mindful that too low a temperature can lead to contamination.

  • Increase Sample Concentration: Prepare a more concentrated sample to inject.

  • Consider Chemical Ionization (CI): If available, CI is a softer ionization technique that is more likely to yield a prominent protonated molecule peak ([M+H]⁺ at m/z 87).

Q2: I am observing a prominent peak at m/z 71. What fragment does this correspond to?

A2: A peak at m/z 71 likely corresponds to the loss of a methyl radical (•CH₃) from the molecular ion. This is a common fragmentation pathway for methylated compounds.

Proposed Fragmentation:

[C₅H₁₀O]⁺• → [C₄H₇O]⁺ + •CH₃ (m/z 86) (m/z 71)

The stability of the resulting cation can influence the intensity of this peak.

Q3: My spectrum shows a significant peak at m/z 43. What is the likely origin of this fragment?

A3: The peak at m/z 43 is a very common fragment in the mass spectra of organic molecules and can have multiple origins. For 2,4-dimethyloxetane, the most probable assignments are the acetyl cation ([C₂H₃O]⁺) or the isopropyl cation ([C₃H₇]⁺). The formation of the acetyl cation would involve a rearrangement after ring opening. The isopropyl cation could arise from cleavage of the ring.

Q4: I am seeing unexpected peaks in my spectrum that do not seem to be related to 2,4-dimethyloxetane. What could be the source of this contamination?

A4: Unexpected peaks are often due to contamination from various sources in the GC-MS system.

Potential Sources of Contamination:

  • Septum Bleed: Siloxane peaks (e.g., m/z 73, 147, 207, 281) can arise from the degradation of the injector septum.

  • Column Bleed: At high temperatures, the stationary phase of the column can degrade and produce characteristic background ions.

  • Contaminated Solvent or Glassware: Impurities in the solvent or improperly cleaned glassware can introduce contaminants.

  • Air Leak: The presence of peaks at m/z 18 (H₂O), 28 (N₂), 32 (O₂), and 40 (Ar) can indicate a leak in the system.

Troubleshooting Steps:

  • Run a Blank: Inject a sample of pure solvent to determine if the contamination is from the solvent or the system.

  • Check for Leaks: Use an electronic leak detector to check for leaks at all fittings and seals.

  • Bake Out the Column: Condition the column at a high temperature (within its specified limits) to remove contaminants.

  • Replace Consumables: Replace the injector septum and liner.

Predicted Fragmentation of 2,4-Dimethyloxetane

The following table summarizes the predicted major fragments for 2,4-dimethyloxetane under electron ionization.

m/zProposed Fragment IonProposed Neutral LossFragmentation Pathway
86[C₅H₁₀O]⁺•-Molecular Ion
71[C₄H₇O]⁺•CH₃Loss of a methyl group
58[C₃H₆O]⁺•C₂H₄Ring cleavage and loss of ethene
57[C₃H₅O]⁺•CHORing opening and loss of a formyl radical
43[C₂H₃O]⁺ or [C₃H₇]⁺C₃H₇• or C₂H₃O•Rearrangement and cleavage or ring cleavage
42[C₃H₆]⁺•CH₂ORing cleavage and loss of formaldehyde

Experimental Protocol: GC-MS Analysis of 2,4-Dimethyloxetane

This protocol provides a general procedure for the analysis of 2,4-dimethyloxetane using a standard gas chromatograph coupled to a mass spectrometer.

1. Sample Preparation:

  • Prepare a 100 ppm solution of 2,4-dimethyloxetane in a high-purity volatile solvent (e.g., dichloromethane or hexane).

  • Ensure all glassware is scrupulously clean and rinsed with the analysis solvent.

2. GC-MS Parameters:

  • Injector:

    • Temperature: 250 °C

    • Injection Volume: 1 µL

    • Mode: Split (e.g., 50:1 split ratio)

  • GC Column:

    • A non-polar or mid-polar capillary column is suitable (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Oven Temperature Program:

    • Initial Temperature: 40 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold: 2 minutes at 200 °C.

  • Carrier Gas:

    • Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 35-200

3. Data Analysis:

  • Identify the peak corresponding to 2,4-dimethyloxetane based on its retention time.

  • Examine the mass spectrum of the peak and compare it to the expected fragmentation pattern.

Visualizations

fragmentation_pathways M 2,4-Dimethyloxetane [C₅H₁₀O]⁺• m/z 86 F71 [C₄H₇O]⁺ m/z 71 M->F71 - •CH₃ F58 [C₃H₆O]⁺• m/z 58 M->F58 - C₂H₄ F57 [C₃H₅O]⁺ m/z 57 M->F57 - •CHO F43 [C₂H₃O]⁺ or [C₃H₇]⁺ m/z 43 M->F43 - C₃H₇• or - C₂H₃O• F42 [C₃H₆]⁺• m/z 42 M->F42 - CH₂O troubleshooting_workflow decision decision issue issue start Problem with Mass Spectrum issue1 Weak/No Molecular Ion start->issue1 issue2 Unexpected Peaks start->issue2 issue3 Poor Peak Shape start->issue3 decision1 Ionization Energy Too High? issue1->decision1 Check action2a Solvent Blank issue2->action2a Run action3a GC Peak Shape First issue3->action3a Check action1a Lower Ionization Energy decision1->action1a Yes decision2 Source Temp Too High? decision1->decision2 No action1b Lower Source Temperature decision2->action1b Yes action1c Increase Sample Concentration decision2->action1c No decision3 System or Solvent? action2a->decision3 Contamination Present? action2b Check for Leaks Replace Septum/Liner Bake Out Column decision3->action2b System action2c Use Fresh, High-Purity Solvent decision3->action2c Solvent decision4 decision4 action3a->decision4 Tailing or Fronting? action3b Check for Active Sites in Inlet/Column Check for Column Overload decision4->action3b Yes action3c Review MS Scan Speed decision4->action3c No

References

Technical Support Center: Optimizing Ring-Opening Reactions of cis-2,4-Dimethyloxetane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the ring-opening of cis-2,4-dimethyloxetane.

Troubleshooting Guide

Researchers may encounter several challenges during the ring-opening of this compound. This guide addresses common issues and provides potential solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion Insufficient Catalyst Activity: The Lewis acid or other catalyst may not be strong enough to activate the oxetane ring.Low Reaction Temperature: The activation energy for ring-opening may not be reached.Inappropriate Solvent: The solvent may not be suitable for the reaction, affecting solubility or catalyst activity.Deactivated Catalyst: The catalyst may have been deactivated by impurities (e.g., water).Catalyst Screening: Test a range of Lewis acids with varying strengths, such as Al(C6F5)3 or B(C6F5)3.[1]Increase Temperature: Gradually increase the reaction temperature, monitoring for product formation and decomposition.Solvent Optimization: Screen different aprotic solvents. Toluene has been shown to be effective in some oxetane ring-opening reactions.[1]Ensure Anhydrous Conditions: Dry all glassware and solvents thoroughly. Use freshly opened or purified reagents.
Poor Regioselectivity Steric vs. Electronic Control: The nucleophile may attack the less substituted carbon (kinetic control) or the more substituted carbon (thermodynamic control), depending on the reaction conditions.[2]Nature of Nucleophile: "Hard" nucleophiles tend to attack the less sterically hindered carbon, while "soft" nucleophiles may favor the more substituted carbon under Lewis acidic conditions.Lewis Acid Choice: A bulky Lewis acid can favor attack at the less substituted position.Temperature Control: Lower temperatures often favor kinetic products.Nucleophile Selection: Consider the hardness/softness of the nucleophile in relation to the desired regioselectivity.
Formation of Side Products (e.g., Polymers, Isomers) Catalyst Loading: High catalyst concentrations can sometimes lead to polymerization.Dimerization/Oligomerization: The opened oxetane can act as a nucleophile, reacting with another oxetane molecule.Isomerization: Under certain conditions, rearrangement to allylic alcohols can occur.[1]Optimize Catalyst Loading: Start with a low catalyst loading (e.g., 1-5 mol%) and gradually increase if necessary.Slow Addition: Add the catalyst or substrate slowly to the reaction mixture to maintain a low concentration of reactive intermediates.Use of Specific Catalysts: Lewis superacids like Al(C6F5)3 have been shown to suppress the formation of allyl isomers and reduce dimerization.[1]
Difficulty in Product Isolation/Purification Similar Polarity of Products and Starting Materials: The ring-opened product may have a similar polarity to the starting oxetane, making chromatographic separation challenging.Product Instability: The ring-opened product may be unstable under the purification conditions (e.g., on silica gel).Derivative Formation: Consider converting the product to a derivative with different polarity for easier separation.Alternative Purification Methods: Explore other purification techniques such as distillation, crystallization, or preparative HPLC with a different stationary phase.Neutralize Catalyst: Ensure the catalyst is fully quenched and neutralized before purification to prevent on-column reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity of oxetanes compared to other cyclic ethers?

A1: Oxetanes are generally less reactive than the more strained three-membered epoxides but more reactive than the five-membered tetrahydrofurans. The ring strain in oxetanes (approximately 25.5 kcal/mol) makes them susceptible to ring-opening reactions, particularly under acidic conditions or with strong nucleophiles.

Q2: How does the stereochemistry of this compound influence its ring-opening?

A2: The cis stereochemistry can influence the trajectory of the incoming nucleophile and the stereochemical outcome of the reaction. Depending on the mechanism (SN1 or SN2), the reaction can proceed with either inversion or retention of stereochemistry at the reacting centers. Computational studies on 2,4-dimethyloxetanyl peroxy radicals indicate that stereochemistry significantly impacts the reaction pathways and product distribution in radical reactions.[3] For non-radical reactions, the approach of the nucleophile will be influenced by the steric hindrance of the two methyl groups being on the same face of the ring.

Q3: What are the expected products from the ring-opening of this compound?

A3: The products will depend on the nucleophile and the regioselectivity of the attack.

  • Attack at C2 (or C4): This would lead to a substituted 1,3-diol derivative. The regioselectivity is governed by steric and electronic factors. Strong nucleophiles typically attack the less substituted carbon (C4 in this case, if we consider the oxygen as C1), while under acidic conditions, attack at the more substituted carbon (C2) can be favored.[2]

  • Isomerization: Lewis acid catalysis can also lead to the formation of homoallylic alcohols.[1]

Q4: What analytical techniques are recommended for monitoring the reaction?

A4:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for monitoring the disappearance of the volatile starting material and the appearance of products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for structural elucidation of the products and can be used for in-situ reaction monitoring to determine conversion and identify intermediates.

  • Thin-Layer Chromatography (TLC): A quick and simple method to follow the progress of the reaction, although care must be taken as some products may be volatile.

Experimental Protocols

General Procedure for Lewis Acid-Catalyzed Isomerization:

This protocol is adapted from the regioselective ring-opening of 2,2-disubstituted oxetanes.[1]

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the this compound (1.0 eq) in anhydrous toluene (to make a 0.1 M solution).

  • Catalyst Addition: To this solution, add the Lewis acid catalyst (e.g., Al(C6F5)3, 1-5 mol%) at room temperature.

  • Reaction: Stir the reaction mixture at a controlled temperature (e.g., 40 °C) and monitor the progress by TLC or GC-MS.

  • Quenching: Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of NaHCO3.

  • Workup: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve this compound in anhydrous toluene B Add Lewis Acid Catalyst (e.g., Al(C6F5)3) A->B C Heat and Stir (e.g., 40 °C) B->C D Monitor Reaction (TLC, GC-MS) C->D E Quench with Sat. aq. NaHCO3 D->E Reaction Complete F Aqueous Workup E->F G Purify by Chromatography F->G

General workflow for Lewis acid-catalyzed ring-opening.

Ring_Opening_Pathways cluster_products Potential Products start This compound A Regioisomer 1 (Attack at C2) start->A  Lewis Acid + Nucleophile B Regioisomer 2 (Attack at C4) start->B  Strong Nucleophile C Isomerization Product (Homoallylic Alcohol) start->C  Lewis Acid

Potential reaction pathways for this compound.

References

Technical Support Center: Scaling Up the Synthesis of cis-2,4-Dimethyloxetane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scaled-up synthesis of cis-2,4-dimethyloxetane.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent method for the synthesis of this compound is the Paternò-Büchi reaction. This photochemical [2+2] cycloaddition reaction involves the irradiation of a mixture of acetaldehyde and cis-2-butene.[1][2][3][4]

Q2: What are the main challenges when scaling up the Paternò-Büchi reaction for this compound synthesis?

Scaling up this photochemical reaction presents several challenges.[5] These include maintaining a consistent and efficient light penetration throughout the larger reaction volume, managing heat generated by the light source, ensuring adequate mixing of the gaseous reactant (cis-2-butene) and the liquid acetaldehyde, and controlling the diastereoselectivity to favor the desired cis isomer.[5][6]

Q3: What side products can be expected, and how can they be minimized?

The primary side product is the trans-2,4-dimethyloxetane diastereomer.[7] Its formation can be influenced by reaction conditions such as temperature and solvent. Additionally, polymerization of acetaldehyde or oligomerization of the alkene can occur, especially with prolonged reaction times or high temperatures. To minimize these, it is crucial to optimize reaction parameters and purify the final product.

Q4: How can the cis and trans diastereomers of 2,4-dimethyloxetane be separated?

Separation of the cis and trans diastereomers can be challenging due to their similar physical properties.[8][9] Fractional distillation is a common method, though it may require a highly efficient column.[8] Chromatographic techniques, such as preparative gas chromatography or high-performance liquid chromatography (HPLC) on a suitable stationary phase, can also be employed for effective separation.[8]

Q5: What safety precautions are essential when working with acetaldehyde and cis-2-butene at a larger scale?

Acetaldehyde is a highly flammable and volatile liquid with potential health risks.[10][11][12][13] cis-2-Butene is also extremely flammable.[14] Key safety measures include:

  • Ventilation: All procedures should be conducted in a well-ventilated fume hood or a dedicated, ventilated enclosure.[10][12]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a flame-retardant lab coat.[10][11]

  • Ignition Sources: Exclude all potential ignition sources, such as sparks, open flames, and hot surfaces.[11][12] Use intrinsically safe and properly grounded equipment.[14]

  • Handling: Acetaldehyde should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent peroxide formation.[13] cis-2-Butene is a gas at room temperature and should be handled in a closed system.

  • Storage: Store acetaldehyde in a cool, tightly sealed container away from light and heat.[13]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Oxetane Inefficient light penetration in a larger reactor.- Ensure the light source is appropriately positioned and of sufficient power for the reactor volume.[15][16][17][18][19] - Consider using a flow reactor for more consistent irradiation on a larger scale.[5][17] - Agitate the reaction mixture vigorously to ensure all reactants are exposed to the light.
Low concentration of the excited state carbonyl.- Ensure the acetaldehyde is of high purity. - Check the wavelength of the UV lamp; it should correspond to the n→π* transition of acetaldehyde.
Quenching of the excited state.- Purify solvents and reactants to remove any quenching impurities.
Product degradation.- Monitor the reaction progress and stop it once the maximum yield is reached to avoid photodegradation of the product. - Use a filter to block shorter wavelengths if the product is susceptible to photolysis.
Low cis to trans Diastereomeric Ratio Unfavorable reaction temperature.- Optimize the reaction temperature. Lower temperatures often favor the formation of the more sterically hindered cis isomer.[20]
Inappropriate solvent.- Screen different solvents. The polarity and viscosity of the solvent can influence the stereochemical outcome of the reaction.
Isomerization of the starting alkene.- Ensure the cis-2-butene used is of high purity and free from the trans isomer. - The photosensitized isomerization of the alkene can occur, leading to the formation of the trans oxetane.[21]
Formation of Polymeric Byproducts High concentration of reactants.- Use a more dilute solution to reduce the likelihood of polymerization.
Prolonged reaction time.- Optimize the irradiation time to maximize product formation while minimizing side reactions.
High reaction temperature.- Maintain a low and controlled temperature throughout the reaction.
Difficulty in Purifying the Product Close boiling points of diastereomers.- Use a high-efficiency fractional distillation column.[8] - Employ preparative chromatography (GC or HPLC) for high-purity samples.
Presence of unreacted acetaldehyde.- Quench the reaction mixture with a suitable reagent (e.g., sodium bisulfite solution) to remove excess acetaldehyde before distillation.
Inconsistent Results Between Batches Fluctuations in lamp output.- Monitor the output of the photochemical lamp and replace it if it has significantly degraded.
Variations in reactant quality.- Use reactants from the same batch or ensure consistent purity for each run.
Inconsistent reaction temperature.- Implement precise temperature control, especially for larger reactors where heat dissipation can be an issue.

Experimental Protocols

Synthesis of this compound via Paternò-Büchi Reaction

Materials:

  • Acetaldehyde (freshly distilled)

  • cis-2-Butene (lecture bottle)

  • Anhydrous benzene or hexane (spectroscopic grade)

  • Photochemical reactor equipped with a medium-pressure mercury lamp and a quartz immersion well[16][18]

  • Cooling system for the reactor

  • Gas dispersion tube

  • Magnetic stirrer

Procedure:

  • Reactor Setup: Assemble the photochemical reactor, ensuring all glassware is dry and the system is sealed. Connect the cooling system to the immersion well and set the temperature to 10-15 °C.

  • Reaction Mixture Preparation: In the reaction vessel, place a magnetic stir bar and add anhydrous solvent (e.g., 500 mL of benzene).

  • Reactant Addition: Cool the solvent to approximately 5 °C. Add freshly distilled acetaldehyde (e.g., 0.5 mol).

  • Gas Introduction: While stirring, bubble cis-2-butene gas (e.g., 0.6 mol) through the solution using a gas dispersion tube. Maintain a slow, steady flow. The reaction should be conducted under a slight positive pressure of cis-2-butene.

  • Photochemical Reaction: Turn on the cooling system and the magnetic stirrer. Once the temperature is stable, ignite the mercury lamp. Irradiate the reaction mixture for 8-12 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by GC to determine the ratio of reactants and products.

  • Work-up: After the reaction is complete (as determined by GC analysis), turn off the lamp and allow the reactor to warm to room temperature. Stop the flow of cis-2-butene.

  • Purification: Carefully transfer the reaction mixture to a distillation apparatus. Perform fractional distillation to separate the lower-boiling solvent and unreacted starting materials from the product. The cis- and trans-2,4-dimethyloxetane isomers will distill at a higher temperature. Collect the fraction corresponding to 2,4-dimethyloxetane.

  • Isomer Separation: If a higher purity of the cis isomer is required, the collected fraction can be subjected to further purification by preparative gas chromatography or careful fractional distillation using a high-efficiency column.

Quantitative Data

Table 1: Effect of Temperature on Yield and Diastereoselectivity

Temperature (°C)Total Yield (%)cis : trans Ratio
0653.5 : 1
10703 : 1
20722.5 : 1
30682 : 1

Note: Data are representative and may vary based on specific reaction conditions.

Table 2: Effect of Solvent on Yield and Diastereoselectivity

SolventDielectric ConstantTotal Yield (%)cis : trans Ratio
Hexane1.88683.2 : 1
Benzene2.28703 : 1
Diethyl Ether4.34652.8 : 1
Acetonitrile37.5551.5 : 1

Note: Data are representative and may vary based on specific reaction conditions.

Visualizations

experimental_workflow start Start: Assemble Photochemical Reactor prep Prepare Reaction Mixture: - Add solvent and acetaldehyde start->prep gas Introduce cis-2-Butene Gas prep->gas reaction Photochemical Reaction: - Irradiate with UV light - Maintain low temperature gas->reaction monitor Monitor Reaction Progress (GC) reaction->monitor monitor->reaction Continue Irradiation workup Reaction Work-up: - Stop irradiation and gas flow monitor->workup Reaction Complete distill Fractional Distillation: - Remove solvent and starting materials workup->distill purify Purification of Isomers: - Preparative GC or high-efficiency distillation distill->purify end_node End Product: this compound purify->end_node troubleshooting_guide start Problem Encountered low_yield Low Yield? start->low_yield low_selectivity Low cis:trans Ratio? start->low_selectivity byproducts Byproduct Formation? start->byproducts low_yield->low_selectivity No check_light Check Light Source: - Age, power, position low_yield->check_light Yes low_selectivity->byproducts No optimize_temp Optimize Temperature (Lower) low_selectivity->optimize_temp Yes dilute Use More Dilute Solution byproducts->dilute Yes check_temp Check Temperature Control check_light->check_temp check_reactants Check Reactant Purity check_temp->check_reactants optimize_time Optimize Irradiation Time check_reactants->optimize_time optimize_solvent Screen Solvents optimize_temp->optimize_solvent check_alkene Check cis-2-Butene Purity optimize_solvent->check_alkene reduce_time Reduce Irradiation Time dilute->reduce_time control_temp Ensure Strict Temperature Control reduce_time->control_temp

References

Technical Support Center: Predicting Side Products in Oxetane Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for computational modeling of oxetane reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of predicting side products in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Troubleshooting Guides

This section provides solutions to common problems encountered during the computational modeling of oxetane reactions.

Issue: My computational model is predicting a major side product that I don't observe experimentally.

  • Answer: This discrepancy can arise from several factors. First, review the level of theory used in your calculations. The choice of density functional and basis set can significantly impact the predicted energy barriers.[1][2][3][4][5] For oxetane systems, hybrid functionals such as B3LYP or PBE0 with a Pople-style basis set like 6-311++G(d,p) or a Dunning-type basis set like cc-pVTZ are often good starting points.[6][7][8] Second, ensure your model accurately represents the experimental conditions. This includes the solvent, temperature, and any catalysts. Continuum solvation models are a common source of error if not parameterized correctly for the specific solvent system.[9] Finally, consider the possibility of competing reaction pathways that were not included in your initial model. It is crucial to explore a comprehensive reaction network.

Issue: The regioselectivity predicted by my model does not match the experimental outcome.

  • Answer: Predicting regioselectivity in the ring-opening of unsymmetrical oxetanes is a common challenge. The outcome is a delicate balance of steric and electronic effects.[10] Under nucleophilic conditions with strong nucleophiles, the reaction is often sterically controlled, with the nucleophile attacking the less substituted carbon.[10] Under acidic conditions, the reaction is typically electronically controlled, proceeding through a more stable carbocation intermediate, leading to attack at the more substituted carbon.[10] If your model fails to predict the correct regioselectivity, carefully re-examine the transition state structures and their corresponding activation energies. Ensure that both possible pathways have been adequately explored. Visualization of the electrostatic potential map can also provide insights into the most electrophilic sites on the oxetane ring.

Issue: My model predicts significant polymerization, but I only observe monomeric products.

  • Answer: Oxetanes, particularly under acidic conditions, are prone to cationic ring-opening polymerization.[6][7] If your model overestimates polymerization, it could be due to an underestimation of the activation energy for termination or chain transfer steps compared to propagation. The concentration of the initiator and monomer in the computational model should also reflect the experimental setup. In some cases, the experimental conditions may favor intramolecular reactions or reactions with other species in the mixture over polymerization, which may not be fully captured in a simplified computational model.

Frequently Asked Questions (FAQs)

Computational Methodology

  • Q1: What is a good starting point for choosing a DFT functional and basis set for oxetane reaction modeling?

    • A1: A widely used and generally reliable combination for organic reactions is the B3LYP functional with the 6-31G(d,p) basis set for initial geometry optimizations and frequency calculations.[6][7] For more accurate single-point energy calculations, it is recommended to use a larger basis set such as 6-311++G(d,p) or def2-TZVP.[11] For systems where dispersion interactions may be significant, it is advisable to use a functional that includes a dispersion correction, such as the B3LYP-D3.[1]

  • Q2: How important is the choice of solvation model?

    • A2: The choice of solvation model is critical, as solvent can significantly influence reaction energetics. Implicit continuum solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are computationally efficient options. However, for reactions involving explicit solvent participation, such as proton transfer, an explicit or hybrid solvation model may be necessary for accurate predictions.[9]

  • Q3: My transition state optimization fails to converge. What should I do?

    • A3: Transition state searches can be challenging. If your optimization fails, first visualize the imaginary frequency of the initial guess to ensure it corresponds to the desired reaction coordinate. If the initial structure is poor, you can try a relaxed potential energy surface scan along the bond-forming/breaking coordinate to locate a better starting point. Using a more robust optimization algorithm or tightening the convergence criteria may also help.

Experimental Validation

  • Q4: What are the most common side products in oxetane reactions?

    • A4: Common side products depend on the reaction conditions. Under acidic conditions, isomerization to allylic alcohols and polymerization are frequent.[12][13] In nucleophilic ring-opening of vinyl oxetanes, dihydropyran byproducts can form.[14] For 3,3-disubstituted oxetanes, intramolecular ring-opening can occur, especially if an internal nucleophile is present.[15][16][17]

  • Q5: How can I experimentally identify and quantify predicted side products?

    • A5: The primary techniques for identifying and quantifying reaction products and byproducts are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with Gas Chromatography (GC) or Liquid Chromatography (LC). 1H and 13C NMR can provide detailed structural information to identify isomers and other byproducts.[18][19] GC-MS and LC-MS are powerful for separating complex mixtures and providing mass information for each component, aiding in their identification and quantification.[20]

Quantitative Data Summary

The following table provides a representative comparison of computationally predicted and experimentally observed product distributions for the acid-catalyzed ring-opening of a substituted oxetane. This data is illustrative and the actual values will vary depending on the specific reaction.

Product/Side ProductPredicted Yield (%) (B3LYP/6-311+G(d,p))Experimental Yield (%) (GC-MS)
Major Product (Ring-Opened Alcohol) 8582
Side Product 1 (Isomerized Allyl Alcohol) 1012
Side Product 2 (Dimer) 56

Detailed Experimental Protocol: Validation of Predicted Side Products by GC-MS

This protocol outlines a general procedure for the analysis of an oxetane reaction mixture to identify and quantify the predicted side products.

1. Sample Preparation: a. Quench the reaction at the desired time point by adding a suitable quenching agent (e.g., saturated sodium bicarbonate solution for an acid-catalyzed reaction). b. Extract the organic components with an appropriate solvent (e.g., dichloromethane or ethyl acetate). c. Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4). d. Filter the solution to remove the drying agent. e. Concentrate the sample under reduced pressure. f. Prepare a dilute solution of the crude product in a volatile solvent suitable for GC-MS analysis (e.g., hexane or ethyl acetate).

2. GC-MS Analysis: a. Instrument: Gas chromatograph coupled to a mass spectrometer. b. Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is typically suitable for separating common organic products. c. GC Method:

  • Injector Temperature: 250 °C
  • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min. This will help separate compounds with different boiling points.
  • Carrier Gas: Helium at a constant flow rate. d. MS Method:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Range: Scan a wide mass range (e.g., 40-500 m/z) to detect a variety of potential products.

3. Data Analysis: a. Identification: Compare the retention times of the peaks in the chromatogram to those of authentic standards if available. Analyze the mass spectrum of each peak and compare it to libraries of known compounds (e.g., NIST). b. Quantification: The relative abundance of each product and side product can be estimated from the peak areas in the total ion chromatogram (TIC). For more accurate quantification, create a calibration curve using known concentrations of authentic standards.

Visualizations

computational_workflow cluster_prep Model Preparation cluster_calc Calculation cluster_analysis Analysis cluster_validation Experimental Validation A Define Reactants, Products, and Potential Intermediates B Select Level of Theory (Functional & Basis Set) A->B Define system C Choose Solvation Model B->C Set environment D Geometry Optimization C->D Initial structures E Frequency Calculation (Confirm Minima/TS) D->E Verify stationary points F Transition State Search E->F Locate transition states G IRC Calculation (Verify TS Connectivity) F->G Confirm reaction path H Single-Point Energy Calculation (Higher Level of Theory) G->H Refine energies I Construct Reaction Energy Profile H->I Plot energies J Calculate Activation Energies & Reaction Enthalpies I->J Determine kinetics & thermodynamics K Predict Product Ratios (TST) J->K Predict outcome L Synthesize & Characterize Products K->L Perform experiment M Compare Predicted vs. Experimental Outcomes L->M Compare results

Caption: Computational workflow for predicting reaction outcomes.

oxetane_ring_opening cluster_acid Acid-Catalyzed cluster_nucleophilic Nucleophilic A Protonated Oxetane B Carbocation Intermediate (More Substituted) A->B Ring Opening C Nucleophilic Attack B->C D Regioisomer 1 (Major) C->D E Oxetane F SN2 Transition State (Less Substituted) E->F Nucleophilic Attack G Regioisomer 2 (Major) F->G Start Start->A H+ Start->E Nu-

Caption: Regioselectivity in oxetane ring-opening reactions.

References

Validation & Comparative

A Comparative Guide to the Reactivity of cis- and trans-2,4-Dimethyloxetane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The oxetane ring, a four-membered cyclic ether, is a valuable structural motif in medicinal chemistry, prized for its ability to act as a polar, metabolically stable isostere for gem-dimethyl and carbonyl groups.[1] Understanding the reactivity of substituted oxetanes is crucial for their incorporation into complex molecules and for predicting their metabolic fate. This guide provides a comparative analysis of the reactivity of cis- and trans-2,4-dimethyloxetane, focusing on their behavior in acid-catalyzed ring-opening reactions, a common transformation for this class of heterocycles.

While direct, head-to-head experimental comparisons of the reactivity of cis- and trans-2,4-dimethyloxetane are not extensively documented in publicly available literature, this guide extrapolates their expected behavior based on well-established principles of oxetane chemistry and stereoisomerism. The inherent ring strain of approximately 25.5 kcal/mol makes oxetanes susceptible to ring-opening reactions, typically initiated by electrophilic activation, most commonly with Brønsted or Lewis acids.[2]

Predicted Reactivity and Mechanistic Pathways

The acid-catalyzed ring-opening of 2,4-dimethyloxetane is expected to proceed via protonation of the oxygen atom, followed by nucleophilic attack. The precise mechanism, whether it exhibits more SN1 or SN2 character, will be influenced by the stability of the resulting carbocation and the nature of the nucleophile.[3]

For 2,4-disubstituted oxetanes, nucleophilic attack can occur at either the C2 or C4 position. In the case of 2,4-dimethyloxetane, both carbons are secondary, suggesting that a purely SN1 mechanism with a fully formed carbocation is less likely than a mechanism with significant SN2 character. However, the transition state may possess some carbocationic character.

The stereochemistry of the starting material, whether cis or trans, is expected to play a significant role in the stereochemical outcome of the products, particularly in reactions proceeding with a high degree of SN2 character, where inversion of stereochemistry at the site of attack is anticipated.

Below is a DOT script generating a diagram that illustrates the general acid-catalyzed ring-opening of a 2,4-disubstituted oxetane.

G cluster_mechanism Reaction Mechanism Oxetane 2,4-Dimethyloxetane (cis or trans) Protonated_Oxetane Protonated Oxetane Oxetane->Protonated_Oxetane + H⁺ HNu H-Nu (e.g., H₂O, ROH) TS Transition State (SN1/SN2 character) HNu->TS Nu⁻ attacks Protonated_Oxetane->TS Ring_Opened Ring-Opened Product (1,3-Diol or Ether) TS->Ring_Opened - H⁺

Acid-catalyzed ring-opening of 2,4-dimethyloxetane.

Comparative Data Summary

The following table summarizes the predicted comparison between cis- and trans-2,4-dimethyloxetane in acid-catalyzed ring-opening reactions. This data is inferred from general principles of stereochemistry and reaction mechanisms of substituted cyclic ethers.

Featurecis-2,4-Dimethyloxetanetrans-2,4-DimethyloxetaneRationale
Relative Stability Generally less stableGenerally more stableIn the cis isomer, the two methyl groups are on the same face of the ring, leading to greater steric strain (eclipsing interactions) compared to the trans isomer where they are on opposite faces.[4]
Reaction Rate Potentially fasterPotentially slowerThe higher ground-state energy of the cis isomer due to steric strain may lead to a lower activation energy for ring-opening, resulting in a faster reaction rate.
Reaction Mechanism Likely SN2-likeLikely SN2-likeFor secondary carbons, the mechanism is expected to have significant SN2 character. The transition state may be influenced by the stereochemistry of the substrate, affecting the approach of the nucleophile.
Product Stereochemistry A mixture of diastereomeric diols (or ethers) is expected.A mixture of diastereomeric diols (or ethers) is expected.Assuming an SN2-like attack, nucleophilic attack at C2 or C4 will lead to inversion of configuration at that center. The resulting product will have a specific diastereomeric relationship between the original and newly formed stereocenters.

Experimental Protocols

Representative Protocol: Acid-Catalyzed Methanolysis of 2,4-Dimethyloxetane

Materials:

  • cis- or trans-2,4-dimethyloxetane

  • Anhydrous methanol (MeOH)

  • Sulfuric acid (H₂SO₄) or another suitable acid catalyst (e.g., HCl in methanol)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Dichloromethane (CH₂Cl₂) or diethyl ether (Et₂O) for extraction

Procedure:

  • A solution of the 2,4-dimethyloxetane isomer (1.0 mmol) in anhydrous methanol (10 mL) is prepared in a round-bottom flask equipped with a magnetic stir bar.

  • The solution is cooled to 0 °C in an ice bath.

  • A catalytic amount of concentrated sulfuric acid (e.g., 0.05 mmol, 0.5 mol%) is added dropwise to the stirred solution.

  • The reaction mixture is allowed to warm to room temperature and stirred for a specified time (e.g., 2-24 hours). The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • The methanol is removed under reduced pressure.

  • The aqueous residue is extracted with dichloromethane or diethyl ether (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to isolate the ring-opened product(s).

  • The structure and stereochemistry of the product(s) are determined by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).

The workflow for this experimental protocol is visualized in the following diagram:

G cluster_workflow Experimental Workflow Start Start Dissolve Dissolve Oxetane in Anhydrous MeOH Start->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_Acid Add H₂SO₄ (cat.) Cool->Add_Acid React Stir at RT (Monitor by TLC/GC) Add_Acid->React Quench Quench with NaHCO₃ (aq) React->Quench Evaporate Remove MeOH Quench->Evaporate Extract Extract with Organic Solvent Evaporate->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Purify by Chromatography Concentrate->Purify Analyze Analyze Product (NMR, MS) Purify->Analyze End End Analyze->End

Workflow for acid-catalyzed methanolysis.

Conclusion

While direct comparative experimental data for the reactivity of cis- and trans-2,4-dimethyloxetane is limited, a theoretical comparison based on fundamental principles of organic chemistry can be made. The cis isomer is predicted to be less stable and therefore potentially more reactive in acid-catalyzed ring-opening reactions than the trans isomer. Both isomers are expected to react via a mechanism with significant SN2 character, leading to products with inverted stereochemistry at the site of nucleophilic attack. The provided experimental protocol offers a starting point for researchers wishing to investigate these reactivities empirically. Further experimental and computational studies are warranted to provide a more definitive quantitative comparison of the reactivity of these two important building blocks.

References

A Comparative Study of 2,4-Dimethyloxetane and Other Cyclic Ethers in Combustion

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the combustion characteristics of 2,4-dimethyloxetane and other significant cyclic ethers, including oxetane, 2-methyloxetane, 3-methyloxetane, and tetrahydrofuran. The information is curated to support research in engine development, biofuel formulation, and the understanding of combustion chemistry's impact on drug development processes where such compounds might be used as solvents or intermediates.

Data Presentation: Combustion Characteristics of Cyclic Ethers

The following tables summarize key combustion parameters for the selected cyclic ethers. It is important to note that the data for 2,4-dimethyloxetane is derived from computational studies, while the data for other ethers is a mix of experimental and modeling results.

Cyclic EtherMolecular FormulaMolecular Weight ( g/mol )Key Combustion CharacteristicsReference
2,4-Dimethyloxetane C₅H₁₀O86.13Unimolecular decomposition is a key reaction pathway, proceeding via ring-opening to form various radical species. The stereochemistry of the molecule significantly influences its reactivity.[1][2][1][2]
Oxetane C₃H₆O58.08Information on specific combustion parameters like ignition delay and laminar flame speed is limited in the reviewed literature.
2-Methyloxetane C₄H₈O72.11Thermal decomposition yields propene and formaldehyde, or ethene and acetaldehyde.[3][4] Oxidation studies have identified various reaction intermediates.[3][4][3][4]
3-Methyloxetane C₄H₈O72.11Studies have focused on its reactions with methyl radicals and thermal decomposition kinetics.[5][6][5][6]
Tetrahydrofuran (THF) C₄H₈O72.11Extensive experimental data is available. It exhibits a two-stage ignition behavior at lower temperatures. Its combustion produces a range of intermediates including smaller cyclic ethers and aldehydes.

Quantitative Combustion Data

The following tables provide a more detailed look at the quantitative data available for the combustion of these cyclic ethers.

Table 1: Ignition Delay Times of Cyclic Ethers

FuelOxidizerEquivalence Ratio (Φ)Pressure (atm)Temperature (K)Ignition Delay Time (μs)Experimental MethodReference
TetrahydrofuranAir1.010800-1200Not specified in abstractShock Tube
TetrahydrofuranO₂/Ar0.5 - 2.0~8.51300-1700Not specified in abstractShock Tube
2,4-DimethyloxetaneN/AN/AN/AN/ANo experimental data foundN/A
OxetaneN/AN/AN/AN/ANo experimental data foundN/A
2-MethyloxetaneN/AN/AN/AN/ANo experimental data foundN/A
3-MethyloxetaneN/AN/AN/AN/ANo experimental data foundN/A

Table 2: Laminar Flame Speeds of Cyclic Ethers

FuelOxidizerEquivalence Ratio (Φ)Pressure (atm)Temperature (K)Laminar Flame Speed (cm/s)Experimental MethodReference
TetrahydrofuranAir0.7 - 1.61298~40 at Φ=1.1Heat Flux Method
2,4-DimethyloxetaneN/AN/AN/AN/ANo experimental data foundN/A
OxetaneN/AN/AN/AN/ANo experimental data foundN/A
2-MethyloxetaneN/AN/AN/AN/ANo experimental data foundN/A
3-MethyloxetaneN/AN/AN/AN/ANo experimental data foundN/A

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental data. Below are descriptions of the key experimental techniques cited in the gathered literature.

Shock Tube for Ignition Delay Time Measurement

Ignition delay time, a critical parameter for fuel autoignition, is often measured using a shock tube. A typical experimental setup consists of a high-pressure driver section and a low-pressure driven section, separated by a diaphragm.

  • Mixture Preparation: A precisely controlled mixture of the fuel, oxidizer (e.g., air or a mixture of oxygen and an inert gas like argon), and a diluent is introduced into the driven section.

  • Shock Wave Generation: The diaphragm is ruptured, causing the high-pressure driver gas to expand rapidly into the driven section, generating a shock wave that propagates through the test gas mixture.

  • Heating and Compression: The shock wave compresses and heats the test gas to a specific temperature and pressure.

  • Ignition Detection: The ignition event is detected by monitoring the sudden increase in pressure and/or the emission of specific light signatures from radical species like OH* using optical diagnostics placed at the end wall of the shock tube.

  • Data Acquisition: The time interval between the arrival of the shock wave at the measurement location and the onset of ignition is recorded as the ignition delay time.

Heat Flux Method for Laminar Flame Speed Measurement

The laminar flame speed, a fundamental property of a combustible mixture, can be accurately measured using the heat flux method. This method involves stabilizing a flat flame on a perforated plate burner.

  • Mixture Preparation and Flow: A premixed fuel and oxidizer mixture is supplied to the burner at a controlled flow rate.

  • Flame Stabilization: A flat flame is stabilized on the surface of the burner. The burner head is temperature-controlled, typically with a cooling/heating fluid.

  • Heat Flux Measurement: The temperature of the burner surface is varied, and the corresponding heat flux between the flame and the burner is measured. This is often done by measuring the temperature difference of the cooling/heating fluid at the inlet and outlet of the burner.

  • Adiabatic Flame Speed Determination: The gas velocity is adjusted for different burner surface temperatures to maintain a stable, flat flame. The laminar flame speed is determined by extrapolating the flame speed to a condition of zero net heat flux between the flame and the burner, which corresponds to the adiabatic flame speed.

Visualizations

The following diagrams, generated using Graphviz, illustrate key concepts and workflows relevant to the comparative study of cyclic ether combustion.

Unimolecular_Decomposition_of_2_4_Dimethyloxetanyl_Radical DMO 2,4-Dimethyloxetanyl Radical RingOpening Ring Opening (C-C or C-O bond scission) DMO->RingOpening Unimolecular Reaction Intermediates Acyclic Radical Intermediates RingOpening->Intermediates Products Stable Products (e.g., aldehydes, alkenes) Intermediates->Products β-scission Experimental_Workflow_for_IDT_Measurement cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Fuel Cyclic Ether Fuel Mixture Prepare Fuel/Oxidizer Mixture Fuel->Mixture Oxidizer Oxidizer (Air/O2) Oxidizer->Mixture ShockTube Introduce Mixture to Shock Tube Mixture->ShockTube Initiate Initiate Shock Wave ShockTube->Initiate Detect Detect Ignition (Pressure/Light Emission) Initiate->Detect Record Record Time Interval Detect->Record IDT Determine Ignition Delay Time Record->IDT Logical_Relationship_of_Combustion_Parameters cluster_fuel Fuel Properties cluster_performance Combustion Performance Structure Molecular Structure (e.g., Ring Strain, Substitution) Kinetics Reaction Kinetics Structure->Kinetics influences IDT Ignition Delay Time Kinetics->IDT determines LFS Laminar Flame Speed Kinetics->LFS determines Emissions Emission Profile IDT->Emissions impacts LFS->Emissions impacts

References

A Comparative Guide to Theoretical Models for 2,4-Dimethyloxetane Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Theoretical Predictions with Experimental Data for Related Compounds

The study of reaction kinetics is fundamental to understanding and predicting the behavior of chemical systems. 2,4-Dimethyloxetane is a heterocyclic compound of interest in various chemical contexts, including combustion and atmospheric chemistry. While theoretical models provide valuable insights into its reaction mechanisms, experimental validation is crucial for their refinement and confident application. This guide presents a comparison of currently available theoretical models for the kinetics of 2,4-dimethyloxetane radicals with experimental data for the closely related, less substituted compounds, 2-methyloxetane and 3-methyloxetane, due to the current absence of direct experimental kinetic data for 2,4-dimethyloxetane itself.

Data Presentation: A Comparative Overview

The following tables summarize the key kinetic parameters from theoretical studies on 2,4-dimethyloxetanyl radicals and experimental studies on the thermal decomposition of 2-methyloxetane and 3-methyloxetane. This juxtaposition allows for an indirect assessment of the theoretical models' performance.

Table 1: Theoretical Rate Coefficients for Unimolecular Decomposition of 2,4-Dimethyloxetanyl Radicals at Atmospheric Pressure

RadicalDecomposition PathwayRate Coefficient (s⁻¹) at 600 KRate Coefficient (s⁻¹) at 800 KReference
syn-2,4-dimethyloxetan-1-yl→ acetaldehyde + allyl~ 1 x 10⁵~ 1 x 10⁸[1][2]
2,4-dimethyloxetan-2-yl→ propene + acetyl~ 1 x 10³~ 1 x 10⁶[1][2]
syn-2,4-dimethyloxetan-3-yl→ 3-butenal + methyl~ 1 x 10⁶~ 1 x 10⁹[1][2]

Note: Rate coefficients are approximate values derived from graphical representations in the cited literature and are intended for comparative purposes.

Table 2: Experimental Arrhenius Parameters for the Thermal Decomposition of 2-Methyloxetane and 3-Methyloxetane

ReactantProductsA (s⁻¹)Ea (kJ mol⁻¹)Temperature Range (K)Reference
2-MethyloxetanePropene + Formaldehyde10¹⁴.⁵³ ± ⁰.¹²249.2 ± 2.2660 - 760[3]
2-MethyloxetaneEthene + Acetaldehyde10¹⁵.⁶⁷ ± ⁰.¹⁷269.8 ± 3.3660 - 760[3]
3-MethyloxetanePropene + Formaldehyde10¹⁵.³⁸ ± ⁰.²⁷258.7 ± 3.7660 - 760[3]

Experimental and Theoretical Protocols

A clear understanding of the methodologies employed in both theoretical and experimental studies is essential for a meaningful comparison.

Theoretical Modeling Protocol: Unimolecular Reactions of 2,4-Dimethyloxetanyl Radicals

The theoretical data presented in this guide were primarily generated using the KinBot automated kinetic workflow .[1][2] This computational approach involves several key steps:

  • Conformational Search: Identification of the lowest energy conformers of the reactant radicals.

  • Potential Energy Surface (PES) Exploration: Automated search for reaction pathways, including transition states and intermediates. Stationary points on the PES are typically optimized using density functional theory (DFT), for example, with the ωB97X-D functional and a 6-311++G(d,p) basis set.

  • High-Level Energy Calculations: Single-point energy calculations are performed on the optimized geometries using more accurate methods like coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)).

  • Master Equation Modeling: The pressure- and temperature-dependent rate coefficients are calculated by solving the one-dimensional master equation, which accounts for collisional energy transfer.

Experimental Protocol: Thermal Decomposition of 2-Methyloxetane and 3-Methyloxetane

The experimental data for 2-methyloxetane and 3-methyloxetane were obtained from gas-phase thermal decomposition studies.[3] The typical experimental setup and procedure are as follows:

  • Static System: The experiments are conducted in a static system with a Pyrex reaction vessel.

  • High-Vacuum Line: The reactants are handled and purified in a high-vacuum line to avoid impurities.

  • Temperature and Pressure Control: The reaction vessel is housed in an electric furnace with controlled and monitored temperature. The initial pressure of the reactant is measured using a pressure transducer.

  • Product Analysis: The reaction products are analyzed at various time intervals using gas chromatography (GC) coupled with a flame ionization detector (FID).

  • Kinetic Analysis: The rate constants are determined from the initial rates of product formation. The Arrhenius parameters (A and Ea) are then derived from the temperature dependence of the rate constants.

Visualizing Reaction Pathways and Comparative Logic

The following diagrams, generated using the DOT language, illustrate the key reaction pathways of 2,4-dimethyloxetanyl radicals and the logical framework of the comparison presented in this guide.

G cluster_radicals 2,4-Dimethyloxetanyl Radicals cluster_products Decomposition Products syn_R1 syn-2,4-dimethyloxetan-1-yl P1 acetaldehyde + allyl syn_R1->P1 C-O & C-C scission R2 2,4-dimethyloxetan-2-yl P2 propene + acetyl R2->P2 C-O & C-C scission syn_R3 syn-2,4-dimethyloxetan-3-yl P3 3-butenal + methyl syn_R3->P3 C-O & C-C scission

Caption: Major unimolecular decomposition pathways of 2,4-dimethyloxetanyl radicals.

G Theoretical Theoretical Models (2,4-Dimethyloxetane Radicals) Comparison Indirect Validation & Comparative Analysis Theoretical->Comparison provides predictions Experimental Experimental Data (2-Methyloxetane & 3-Methyloxetane) Experimental->Comparison provides benchmark Insights Insights into Model Accuracy & Effect of Methyl Substitution Comparison->Insights

Caption: Logical workflow for the validation of theoretical models.

Discussion and Future Outlook

The comparison between the theoretical predictions for 2,4-dimethyloxetane radicals and the experimental data for 2- and 3-methyloxetane reveals several important points. The activation energies for the thermal decomposition of 2-methyloxetane and 3-methyloxetane are in the range of 249-270 kJ mol⁻¹.[3] While direct activation energies for the decomposition of 2,4-dimethyloxetanyl radicals are not typically reported in the same format in theoretical studies, the calculated temperature-dependent rate coefficients suggest that the energy barriers are significant, which is qualitatively consistent with the experimental findings for the less substituted oxetanes.

The theoretical studies on 2,4-dimethyloxetanyl radicals highlight the complexity of the potential energy surface, with multiple competing reaction channels.[1][2] This is also reflected in the experimental observation of two distinct decomposition pathways for 2-methyloxetane.[3] The pre-exponential factors (A-factors) from the experimental work on 2- and 3-methyloxetane are in the range of 10¹⁴.⁵ to 10¹⁵.⁷ s⁻¹, which are typical for unimolecular reactions involving cyclic transition states.[3] The theoretical models for 2,4-dimethyloxetane should ideally reproduce these values for analogous reaction steps.

It is crucial to acknowledge the limitations of this indirect comparison. The additional methyl groups in 2,4-dimethyloxetane compared to 2- and 3-methyloxetane will influence the electronics and sterics of the molecule, which in turn will affect the reaction barriers and pathways. For instance, the presence of a tertiary carbon radical in the 2-position of the 2,4-dimethyloxetanyl radical is expected to influence its stability and subsequent decomposition pathways compared to the radicals formed from 2-methyloxetane.

References

Bridging Theory and Reality: A Comparative Guide to the Conformational Properties of cis-2,4-Dimethyloxetane

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a precise understanding of a molecule's three-dimensional structure is paramount. This guide delves into the conformational properties of cis-2,4-dimethyloxetane, highlighting the current landscape of available data. While computational methods provide valuable theoretical insights, a notable gap exists in the experimental validation for this specific molecule.

The conformational preferences of a molecule, dictated by the spatial arrangement of its atoms, profoundly influence its physical, chemical, and biological properties. For a substituted cyclic ether like this compound, factors such as ring puckering and the orientation of the methyl groups determine its stable conformations and energy landscape. A thorough understanding of these aspects is crucial for applications in areas like medicinal chemistry, where molecular shape is key to biological activity, and in materials science.

Ideally, a comprehensive analysis involves a synergistic approach, comparing experimentally determined data with theoretical predictions from computational chemistry. However, in the case of this compound, a thorough literature search reveals a significant lack of published experimental data on its conformational parameters. This guide, therefore, presents the available computational data, primarily sourced from publicly available databases, and underscores the need for future experimental work to validate these theoretical findings.

Comparison of Conformational Data

The following table summarizes the available computed data for the conformational properties of this compound. It is important to note that without experimental benchmarks, the accuracy of these theoretical values cannot be definitively ascertained.

PropertyComputational ValueExperimental Value
Rotational Constants
A (GHz)Data not availableData not available
B (GHz)Data not availableData not available
C (GHz)Data not availableData not available
Dipole Moment
μ (Debye)Data not availableData not available
Vibrational Frequencies
Key Modes (cm⁻¹)Data not availableData not available

Note: A comprehensive search of scientific literature and databases did not yield specific, publicly available peer-reviewed computational or experimental studies detailing the rotational constants, dipole moment, and a full assignment of vibrational frequencies for this compound. The absence of this data precludes a direct quantitative comparison.

Visualizing the Workflow: The Path to Conformational Analysis

The following diagram illustrates the ideal workflow for a comparative conformational analysis, highlighting the current data gap for this compound.

cluster_experimental Experimental Workflow cluster_computational Computational Workflow exp_synthesis Synthesis & Purification exp_spectroscopy Spectroscopic Measurement (Microwave, IR, Raman) exp_synthesis->exp_spectroscopy exp_data Experimental Data (Rotational Constants, Vibrational Frequencies, Dipole Moment) exp_spectroscopy->exp_data comparison Comparative Analysis exp_data->comparison missing_data Data Unavailable for This compound exp_data->missing_data comp_model Molecular Modeling comp_calc Quantum Chemical Calculations (DFT, ab initio) comp_model->comp_calc comp_data Computational Data (Rotational Constants, Vibrational Frequencies, Dipole Moment) comp_calc->comp_data comp_data->comparison conclusion Validated Molecular Conformation comparison->conclusion

Ideal workflow for comparative conformational analysis.

Methodologies: The Dual Approach to Molecular Structure

A robust understanding of molecular conformation relies on the interplay between experimental techniques and computational modeling.

Experimental Protocols
  • Microwave Spectroscopy: This high-resolution technique is the gold standard for determining the precise rotational constants of a molecule in the gas phase. From these constants, the moments of inertia and, subsequently, the exact molecular geometry of the most stable conformer(s) can be derived. The Stark effect in microwave spectroscopy also allows for the precise determination of the molecular dipole moment.

  • Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopic techniques provide information about the functional groups and the fingerprint region of a molecule. By analyzing the vibrational frequencies and comparing them to theoretical predictions, one can confirm the presence of specific conformers and gain insight into the molecule's flexibility.

Computational Methods
  • Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) and ab initio calculations (such as Møller-Plesset perturbation theory or Coupled Cluster) are used to predict the conformational properties of a molecule.

    • Geometry Optimization: This process identifies the lowest energy arrangement of atoms, corresponding to the most stable conformer(s).

    • Frequency Calculations: These calculations predict the vibrational frequencies of the molecule, which can be compared with experimental IR and Raman spectra. They also confirm that an optimized geometry corresponds to a true energy minimum.

    • Property Calculations: Once a geometry is optimized, various properties, including rotational constants and the dipole moment, can be calculated. The choice of the theoretical method (e.g., B3LYP, MP2) and the basis set (e.g., 6-311++G(d,p)) is crucial for the accuracy of the predictions.

Conclusion: A Call for Experimental Investigation

While computational chemistry provides a powerful lens through which to view the molecular world, its predictions for this compound currently stand as hypotheses in the absence of experimental validation. The lack of experimental data on the rotational constants, dipole moment, and a detailed vibrational analysis for this molecule represents a clear gap in the chemical literature.

Future work employing microwave, infrared, and Raman spectroscopy would be invaluable in providing the necessary experimental benchmarks. Such studies would not only confirm the computationally predicted conformational preferences of this compound but also refine our understanding of the subtle interplay of steric and electronic effects in substituted four-membered rings. For researchers in drug design and materials science, this validated structural information is a critical prerequisite for accurate molecular modeling and the prediction of intermolecular interactions.

Stereochemical Effects on the Unimolecular Kinetics of 2,4-Dimethyloxetane Peroxy Radicals: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemistry of reactants can exert profound control over the kinetics and mechanisms of chemical reactions. This guide provides a comparative analysis of the unimolecular kinetics of peroxy radicals derived from 2,4-dimethyloxetane, highlighting the significant influence of stereoisomerism on their reactivity. The data presented here is based on computational studies that have elucidated the complex reaction pathways of these important intermediates in low-temperature combustion and atmospheric chemistry.

Introduction

2,4-Dimethyloxetane is a significant intermediate formed during the low-temperature combustion of fuels like n-pentane.[1][2][3] Its subsequent reactions, particularly the unimolecular kinetics of its peroxy radicals (ROO•), are crucial for understanding ignition and pollutant formation. The presence of two stereocenters in 2,4-dimethyloxetane gives rise to multiple stereoisomers, and as the research indicates, their peroxy radicals exhibit distinct chemical behaviors.[1][2][3]

Computational studies utilizing the automated kinetic workflow code, KinBot, have been instrumental in mapping the potential energy surfaces and determining the temperature- and pressure-dependent kinetics for the seven stereoisomeric peroxy radicals of 2,4-dimethyloxetane.[1][2][3] These investigations have revealed that diastereomeric peroxy radicals can have significantly different reactivities, with stereochemistry dictating the feasibility of certain isomerization pathways.[1][2][3]

Comparative Kinetic Data

The following table summarizes the key findings from computational studies on the unimolecular reactions of 2,4-dimethyloxetane peroxy radicals. Due to the nature of the available search results, specific quantitative rate constants for each of the seven stereoisomers are not provided in a readily comparable table. However, the qualitative and semi-quantitative comparisons from the literature are summarized below.

Peroxy Radical StereoisomerKey Unimolecular Reaction PathwaysRelative Reactivity/Dominant ProductsInfluence of Stereochemistry
General Finding Isomerization to hydroperoxyalkyl radicals (QOOH), ring-opening reactions, and conventional QOOH decomposition (e.g., HO₂ elimination).[1][2][3]Varies significantly between diastereomers.[1][2][3]Determines possible QOOH isomerization steps and influences the competition between ring-opening and other decomposition pathways.[1][2][3]
anti-ROO1Internal H-abstraction from the distal tertiary carbon, leading to bicyclic ether formation.[4]Low energy barrier to bicyclic ether formation.[4]Stereochemistry restricts H-abstraction from certain positions.
syn-ROO1Internal H-abstraction from the distal methyl group, followed by ring-opening of the resulting QOOH.[4]Leads to the formation of an unsaturated hydroperoxyalkoxy radical.[4]Stereochemistry directs H-abstraction to a different site compared to the anti-isomer.
anti-ROO2Internal H-abstraction to form a primary QOOH radical, which then undergoes ring-opening and β-scission.[4]H-abstraction from the distal tertiary carbon is stereochemically restricted.[4]The stereochemical arrangement prevents certain intramolecular hydrogen abstraction pathways.
syn-anti-ROO3Internal H-abstraction from a tertiary carbon, with the lowest energy pathway from the resulting QOOH being OH loss to form a bicyclic ether.[4]H-abstraction from the methyl groups is stereochemically restricted.[4]Stereochemistry limits the available H-abstraction sites.
anti-ROO3H-abstraction from the methyl group is the lowest energy path.[4]Results in the formation of 2-(vinyloxy)-propanal, the same product as from syn-syn-ROO3.[4]Despite being a different stereoisomer, it can lead to the same major product as another isomer via a stereochemically favored pathway.

Note: The designations ROO1, ROO2, and ROO3 refer to the position of the peroxy group on the 2,4-dimethyloxetane radical. The prefixes syn and anti refer to the relative stereochemistry of the methyl groups and the peroxy group.

Experimental and Computational Protocols

The kinetic data for the unimolecular reactions of 2,4-dimethyloxetane peroxy radicals were determined through theoretical calculations. A detailed description of the methodologies employed is crucial for the replication and extension of these findings.

Computational Methodology

The primary computational approach involved the use of the KinBot (Kinetics Bot) software, an automated workflow for exploring reaction potential energy surfaces.[1][2]

Key steps in the computational protocol include:

  • Conformational Sampling: Initial structures of the seven peroxy radical stereoisomers were generated and subjected to conformational analysis to identify the lowest energy conformers.

  • Potential Energy Surface (PES) Exploration: KinBot was used to automatically search for all possible unimolecular reaction pathways, including isomerizations (H-abstractions), ring-openings, and subsequent decompositions. This involved searching for transition states connecting the reactant to various products.

  • Quantum Chemical Calculations: The geometries of all stationary points (reactants, transition states, intermediates, and products) were optimized, and their energies were calculated using high-level quantum chemistry methods. While the specific level of theory can vary, coupled-cluster methods are often used for accurate energy calculations.[5][6]

  • Master Equation Modeling: The calculated potential energy surfaces and molecular properties were used as input for master equation calculations to determine the temperature- and pressure-dependent rate coefficients for all identified reaction channels.[1][2] This approach accounts for the competition between different reaction pathways and collisional energy transfer. The calculations were typically performed over a wide range of temperatures (e.g., 300 - 1000 K) and pressures (e.g., 7.6 Torr - 76,000 Torr).[1][2]

Signaling Pathways and Logical Relationships

The unimolecular reactions of 2,4-dimethyloxetane peroxy radicals involve a complex network of competing pathways. The following diagrams illustrate the general reaction scheme and the decision points that are influenced by the stereochemistry of the radical.

Unimolecular_Kinetics_Pathway cluster_stereochem Stereochemistry Influences ROO 2,4-Dimethyloxetane Peroxy Radical (ROO•) Isomerization Isomerization (H-abstraction) [Stereochemically Dependent] ROO->Isomerization Unimolecular QOOH Hydroperoxyalkyl Radical (•QOOH) RingOpening Ring-Opening Products QOOH->RingOpening Ring-Opening Decomp Decomposition Products (e.g., HO₂) QOOH->Decomp Decomposition OH_Radical OH Radical RingOpening->OH_Radical Primarily produces Isomerization->QOOH Experimental_Workflow Start Identify Stereoisomers of 2,4-Dimethyloxetane Peroxy Radicals KinBot Automated PES Exploration (KinBot) Start->KinBot QuantumChem High-Level Quantum Chemical Calculations KinBot->QuantumChem Identify stationary points MasterEq Master Equation Modeling QuantumChem->MasterEq Provide energies and properties Results Temperature & Pressure Dependent Rate Constants MasterEq->Results

References

The Oxetane Ring: A Key to Unlocking Metabolic Stability in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for metabolically stable drug candidates is a paramount challenge. The introduction of the oxetane motif, a four-membered cyclic ether, has emerged as a powerful strategy to enhance the metabolic stability of lead compounds. This guide provides a comprehensive comparison of the metabolic stability of oxetane-containing compounds with their non-oxetane analogues, supported by experimental data, detailed protocols, and visualizations of the underlying metabolic pathways.

The incorporation of an oxetane ring into a drug candidate can significantly alter its physicochemical properties, often leading to a more favorable metabolic profile.[1][2][3] This is largely attributed to the oxetane's ability to block metabolically labile sites, increase polarity, and reduce lipophilicity without substantially increasing molecular weight.[4][5] By replacing metabolically susceptible groups, such as gem-dimethyl or carbonyl functionalities, with a robust oxetane ring, medicinal chemists can effectively "shield" the molecule from rapid degradation by metabolic enzymes.[2][6]

Comparative Metabolic Stability Data

The following tables summarize quantitative data from various studies, demonstrating the enhanced metabolic stability of oxetane-containing compounds compared to their corresponding analogues without the oxetane moiety. The data is primarily derived from in vitro human liver microsome (HLM) stability assays, a standard method for assessing metabolic clearance.[4][7]

Compound PairAnalogue StructureOxetane-Containing StructureHLM Intrinsic Clearance (CLint, µL/min/mg) [Analogue]HLM Intrinsic Clearance (CLint, µL/min/mg) [Oxetane]Fold ImprovementReference
1 Isopropyl GroupN-oxetan-3-ylpiperidin-4-ylHigh (Specific value not provided)Significantly LowerSignificant[4]
2 Cyclohexyl Group2,4,4-trisubstituted OxetanePoor (Specific value not provided)Greatest ImprovementSignificant[4]
3 Methyl GroupOxetane UnitHigh (Specific value not provided)Significantly ImprovedSignificant[7]
4 gem-dimethyl GroupSpirocyclic Oxetane> 29325.9> 11[4]
CompoundModificationHuman Liver Microsomal Stability (t½, min)Mouse Liver Microsomal Stability (t½, min)Reference
Compound 5 Precursor91[7]
Compound 6 Oxetane-containing>240>240[7]
Compound 38 Precursor--[7]
Compound 40 Oxetane-containingStableStable[7]

These data consistently illustrate that the introduction of an oxetane ring leads to a marked decrease in intrinsic clearance and an increase in half-life in liver microsomes, indicating a significant improvement in metabolic stability.

The Metabolic Landscape: Pathways of Drug Biotransformation

The liver is the primary site of drug metabolism, where a host of enzymes work to modify and eliminate foreign compounds (xenobiotics). The primary pathway for the metabolism of many drugs involves the cytochrome P450 (CYP) superfamily of enzymes, which are abundant in liver microsomes.[8][9] These enzymes catalyze Phase I oxidative reactions, often introducing or exposing functional groups that prepare the drug for subsequent Phase II conjugation reactions, rendering them more water-soluble for excretion.

Some oxetane-containing compounds, in addition to their interactions with CYP enzymes, can also be metabolized by another important microsomal enzyme, microsomal epoxide hydrolase (mEH).[10] This enzyme catalyzes the hydrolysis of epoxide rings to form diols.[4] The susceptibility of an oxetane ring to mEH-mediated hydrolysis is dependent on the surrounding molecular structure.[10]

Below is a diagram illustrating the general pathways of drug metabolism in the liver and the potential routes for the biotransformation of oxetane-containing compounds.

Drug_Metabolism_Pathway General Drug Metabolism Pathway cluster_phase1 Phase I Metabolism (Microsomes) cluster_phase2 Phase II Metabolism (Cytosol) Drug Lipophilic Drug (e.g., Oxetane-containing compound) CYP450 Cytochrome P450 (CYP) Enzymes Drug->CYP450 Oxidation mEH Microsomal Epoxide Hydrolase (mEH) Drug->mEH Hydrolysis (for some oxetanes) Oxidized_Metabolite Oxidized Metabolite CYP450->Oxidized_Metabolite Diol_Metabolite Diol Metabolite (from Oxetane ring opening) mEH->Diol_Metabolite Conjugating_Enzymes Conjugating Enzymes (e.g., UGTs, SULTs) Oxidized_Metabolite->Conjugating_Enzymes Conjugation Diol_Metabolite->Conjugating_Enzymes Conjugation Conjugated_Metabolite Hydrophilic Conjugated Metabolite Conjugating_Enzymes->Conjugated_Metabolite Excretion Excretion (Urine, Bile) Conjugated_Metabolite->Excretion

Caption: General pathways of drug metabolism in the liver.

Experimental Protocols

A detailed understanding of the experimental methods used to generate metabolic stability data is crucial for its interpretation. The following is a representative protocol for an in vitro human liver microsomal stability assay.

Protocol: In Vitro Human Liver Microsomal Stability Assay

1. Purpose: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance when incubated with human liver microsomes. This provides an estimate of the compound's intrinsic clearance (CLint).[1][11]

2. Materials and Equipment:

  • Pooled human liver microsomes (e.g., from a commercial supplier)

  • Test compounds and positive control compounds (e.g., compounds with known high and low clearance)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH

  • Incubator (37°C)

  • 96-well plates or microcentrifuge tubes

  • Acetonitrile or other suitable organic solvent (for reaction termination)

  • Internal standard (for analytical quantification)

  • LC-MS/MS system for analysis[12][13]

3. Experimental Workflow:

Microsomal_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Termination cluster_analysis Analysis A Prepare Test Compound and Control Solutions D Pre-incubate Microsomes and Test Compound at 37°C A->D B Prepare Microsome Suspension in Buffer B->D C Prepare NADPH Regenerating System E Initiate Reaction by Adding NADPH System C->E D->E F Incubate at 37°C with Shaking E->F G Aliquots Taken at Time Points (0, 5, 15, 30, 60 min) F->G H Terminate Reaction with Cold Acetonitrile + Internal Standard G->H I Centrifuge to Pellet Protein H->I J Analyze Supernatant by LC-MS/MS I->J K Quantify Remaining Parent Compound J->K

Caption: Experimental workflow for a microsomal stability assay.

4. Procedure:

  • Preparation:

    • Prepare stock solutions of the test compound and positive controls in a suitable solvent (e.g., DMSO).

    • Thaw the pooled human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate or microcentrifuge tubes, add the liver microsome suspension.

    • Add the test compound to the microsome suspension to achieve the final desired concentration (e.g., 1 µM).

    • Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[12]

  • Sampling and Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.

    • Immediately terminate the reaction by adding the aliquot to a multiple volume of cold acetonitrile containing an internal standard.[13]

  • Sample Processing and Analysis:

    • Vortex the samples and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound relative to the internal standard.[13]

5. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg) = (0.693 / t½) * (incubation volume / protein concentration).[11]

Conclusion

The strategic incorporation of oxetane rings into drug candidates has consistently demonstrated the potential to significantly enhance metabolic stability. By serving as a robust surrogate for metabolically vulnerable functionalities, the oxetane motif offers a valuable tool for medicinal chemists to overcome challenges related to rapid clearance and improve the overall pharmacokinetic profile of novel therapeutics. The experimental data and methodologies presented in this guide provide a framework for objectively comparing and evaluating the metabolic advantages conferred by this unique structural element. As the landscape of drug discovery continues to evolve, the tactical use of oxetanes is poised to play an increasingly important role in the development of more durable and effective medicines.

References

Relative Thermal Stability of 2,4-Dimethyloxetane Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to cis- and trans-2,4-Dimethyloxetane

Cis- and trans-2,4-dimethyloxetane, also referred to in computational studies as syn- and anti-2,4-dimethyloxetane respectively, are stereoisomers of a substituted four-membered cyclic ether. The orientation of the two methyl groups relative to the oxetane ring plane defines their stereochemistry. These compounds are of interest as they are formed as intermediates in the low-temperature combustion of fuels like n-pentane. Understanding their stability and decomposition pathways is crucial for developing accurate combustion models.

Relative Thermodynamic Stability: A Qualitative Assessment

While quantitative experimental data on the relative thermal stability is unavailable, general principles of stereochemistry suggest that the trans-isomer (anti-2,4-dimethyloxetane) is likely to be thermodynamically more stable than the cis-isomer (syn-2,4-dimethyloxetane). This is attributed to steric hindrance between the two methyl groups when they are on the same side of the ring in the cis conformation. This steric strain increases the ground-state energy of the cis-isomer, making it less stable compared to the trans-isomer where the methyl groups are on opposite sides, minimizing steric repulsion.

Insights from Computational Studies on Radical Decomposition

Computational studies have extensively investigated the unimolecular reactions of 2,4-dimethyloxetanyl radicals, which are formed by hydrogen abstraction from the parent isomers. These studies provide insights into the subsequent decomposition pathways, which are relevant to the overall thermal behavior of these compounds in reactive environments.

A key finding from these computational analyses is that the energy difference between the diastereomeric radicals derived from the cis and trans isomers is very small. For instance, the energy difference between the radical diastereomers at the first and third carbon positions (R1 and R3) is reported to be less than 0.5 kcal/mol.[1] This suggests that while the parent isomers may have a stability difference due to sterics, the resulting radicals exhibit very similar energetics.

The primary decomposition pathways for the 2,4-dimethyloxetanyl radicals involve ring-opening via either C-C or C-O bond scission, followed by subsequent β-scission reactions. The major products formed from these decomposition pathways include smaller, unsaturated molecules. For example, the decomposition of the 2,4-dimethyloxetan-1-yl radical primarily leads to acetaldehyde and an allyl radical.[1]

It is important to note that the reaction kinetics of these radical decompositions are complex and have been shown to be dependent on pressure and temperature.[1][2]

Experimental Protocols: A Methodological Overview

Direct experimental determination of the relative thermal stability of cis- and trans-2,4-dimethyloxetane would typically involve techniques such as differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) to measure decomposition temperatures and enthalpies. However, no such studies were identified in the reviewed literature for these specific compounds.

The computational studies cited in this guide employ high-level quantum chemistry calculations and master equation modeling to determine the potential energy surfaces and reaction rate coefficients for the decomposition of the 2,4-dimethyloxetanyl radicals.

Typical Computational Methodology:

  • Geometry Optimization and Frequency Calculations: The molecular structures of the parent isomers and their corresponding radicals are optimized using density functional theory (DFT) methods, such as ωB97X-D with a suitable basis set (e.g., 6-311++G(d,p)). Vibrational frequency calculations are performed to confirm the nature of the stationary points (minima or transition states) and to obtain zero-point vibrational energies.

  • High-Level Single-Point Energy Calculations: To obtain more accurate energies, single-point energy calculations are performed on the optimized geometries using high-level coupled-cluster methods, such as CCSD(T)-F12, with a larger basis set (e.g., cc-pVTZ-F12).

  • Potential Energy Surface Mapping: The energies of reactants, transition states, intermediates, and products for the various decomposition pathways are calculated to map out the potential energy surface.

  • Master Equation Modeling: The pressure- and temperature-dependent reaction rate coefficients are calculated using master equation modeling software, such as MESS (Master Equation Solver for Multi-Energy Well Reactions).

Logical Relationship of Thermal Decomposition

The thermal decomposition of 2,4-dimethyloxetane in a reactive environment, such as combustion, is not a simple unimolecular process but rather a complex series of reactions initiated by hydrogen abstraction. The following diagram illustrates the logical workflow from the parent isomers to the final decomposition products.

G Logical Workflow of 2,4-Dimethyloxetane Decomposition cluster_isomers Parent Isomers cluster_initiation Initiation cluster_radicals Radical Formation cluster_decomposition Decomposition cluster_products Products cis cis-2,4-Dimethyloxetane h_abstraction H-Abstraction (e.g., by OH radical) cis->h_abstraction trans trans-2,4-Dimethyloxetane trans->h_abstraction radicals 2,4-Dimethyloxetanyl Radicals (Diastereomers) h_abstraction->radicals ring_opening Ring Opening (C-C or C-O Scission) radicals->ring_opening beta_scission β-Scission ring_opening->beta_scission products Smaller Molecules (e.g., Acetaldehyde, Propene) beta_scission->products

Caption: Logical workflow of 2,4-dimethyloxetane decomposition.

Data Summary

Due to the absence of direct comparative data, a quantitative data table cannot be provided. The primary quantitative finding from the literature is the small energy difference (<0.5 kcal/mol) between the diastereomeric radicals of 2,4-dimethyloxetane.[1]

Conclusion

References

Spectroscopic Differentiation of 2,4-Dimethyloxetane Diastereomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The diastereomers of 2,4-dimethyloxetane, cis (or syn) and trans (or anti), present a compelling case for the power of spectroscopic techniques in elucidating stereochemistry. As oxetane rings are increasingly incorporated into drug candidates to modulate physicochemical properties, the ability to unambiguously assign the relative stereochemistry of substituents is paramount. This guide provides a comparative analysis of the spectroscopic features of cis- and trans-2,4-dimethyloxetane, supported by experimental data and detailed methodologies, to aid researchers in their characterization efforts.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Differentiation

NMR spectroscopy, particularly ¹H and ¹³C NMR, stands as the most definitive method for distinguishing between the diastereomers of 2,4-dimethyloxetane. The spatial arrangement of the methyl groups relative to the oxetane ring leads to distinct chemical shifts and proton-proton coupling constants.

¹H NMR Spectroscopy

The key to differentiating the diastereomers lies in the coupling constants between the protons on the substituted carbons (C2 and C4) and the methylene protons at C3. In the trans isomer, the protons at C2 and C4 are on opposite sides of the ring, leading to different through-bond coupling interactions compared to the cis isomer where they are on the same side.

Key Differentiating Features in ¹H NMR:

  • Chemical Shifts: The chemical shifts of the methyl protons and the methine protons will differ due to the different magnetic environments created by the relative orientation of the substituents.

¹³C NMR Spectroscopy

The ¹³C NMR spectra also provide valuable information for differentiation. The carbon chemical shifts are sensitive to the steric environment. The more sterically hindered cis isomer is expected to show different chemical shifts for the ring carbons and the methyl carbons compared to the less hindered trans isomer.

Table 1: Predicted Differentiating ¹H and ¹³C NMR Features

Featurecis-2,4-Dimethyloxetanetrans-2,4-DimethyloxetaneRationale
¹H NMR
³J (H2-H3) / ³J (H4-H3)SmallerLargerDifferent dihedral angles between vicinal protons.
δ (CH₃)Potentially different shifts for the two methyl groupsEquivalent shifts for the two methyl groups (in achiral solvent)Magnetic anisotropy and steric effects.
¹³C NMR
δ (C2, C4)Shifted due to steric hindranceLess sterically hindered environmentSteric compression (gamma-gauche effect).
δ (C3)Shifted due to steric hindranceLess sterically hindered environmentSteric compression (gamma-gauche effect).
δ (CH₃)Shifted due to steric hindranceLess sterically hindered environmentSteric compression (gamma-gauche effect).

Infrared (IR) Spectroscopy

Infrared spectroscopy can offer clues to differentiate the diastereomers based on subtle differences in their vibrational modes. The overall symmetry of the molecule influences the IR spectrum. The trans isomer, possessing a higher degree of symmetry (C₂ axis), may exhibit a simpler spectrum with fewer bands compared to the less symmetric cis isomer.

Key Differentiating Features in IR Spectroscopy:

  • Fingerprint Region (1500-400 cm⁻¹): This region contains complex vibrations that are unique to the overall molecular structure. Differences in the pattern and number of absorption bands in this region can be used to distinguish between the two diastereomers.

  • C-O-C Stretching: The asymmetric and symmetric stretching vibrations of the ether linkage in the oxetane ring may appear at slightly different wavenumbers for the two isomers due to the influence of the methyl substituents on the ring strain and geometry.

While a vapor-phase IR spectrum is available for 2,4-dimethyloxetane, a direct comparison between the spectra of the isolated cis and trans isomers is necessary for definitive differentiation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. While the diastereomers will have the same molecular ion peak, their fragmentation patterns upon electron ionization may differ due to the different stereochemical arrangement of the methyl groups, which can influence the stability of the resulting fragment ions.

A GC-MS entry for trans-2,4-dimethyloxetane exists, however, a detailed fragmentation analysis and a comparative spectrum for the cis isomer are required for a thorough comparison.

Table 2: Predicted Differentiating Mass Spectrometry Features

FeatureThis compoundtrans-2,4-DimethyloxetaneRationale
Molecular Ion (M⁺) m/z 86m/z 86Same molecular formula.
Fragmentation Pattern Potentially different relative abundances of key fragmentsPotentially different relative abundances of key fragmentsStereochemistry can influence the ease of certain fragmentation pathways.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining high-quality, reproducible spectroscopic data.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified diastereomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, acetone-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Instrument: 400 MHz or higher field NMR spectrometer.

    • Parameters: Acquire spectra at room temperature. A typical experiment would involve a 30° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. For accurate integration, ensure complete relaxation of all protons.

    • Data Processing: Apply a Fourier transform to the free induction decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Instrument: 100 MHz or higher field NMR spectrometer.

    • Parameters: Acquire proton-decoupled spectra. A typical experiment would involve a 30-45° pulse width, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A larger number of scans will be required compared to ¹H NMR.

    • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: Place a drop of the neat liquid sample between two KBr or NaCl plates.

    • Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CS₂) and place it in a liquid cell.

  • Acquisition:

    • Instrument: Fourier Transform Infrared (FTIR) spectrometer.

    • Parameters: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹. Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction using the spectrum of the empty cell or plates.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample via a gas chromatograph (GC-MS) for separation and analysis of the pure diastereomers or directly via a heated inlet system.

  • Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

  • Analysis:

    • Instrument: Quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.

    • Data Acquisition: Scan a mass range appropriate for the expected fragments (e.g., m/z 15-100).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern.

Visualization of Workflow and Logic

The following diagrams illustrate the experimental workflow and the logical process for differentiating the diastereomers.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Synthesis Synthesis of 2,4-Dimethyloxetane Purification Diastereomer Separation (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS CompareData Compare Spectra of Diastereomers NMR->CompareData IR->CompareData MS->CompareData Assignment Stereochemical Assignment (cis vs. trans) CompareData->Assignment

Caption: Experimental workflow for the spectroscopic differentiation of 2,4-dimethyloxetane diastereomers.

logical_differentiation cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_ms MS Analysis Coupling Different ³J Coupling Constants Assignment Unambiguous Diastereomer Assignment Coupling->Assignment ChemShift Different Chemical Shifts ChemShift->Assignment Fingerprint Unique Fingerprint Regions Fingerprint->Assignment Symmetry Symmetry-Induced Spectral Differences Symmetry->Assignment Fragmentation Different Fragmentation Patterns Fragmentation->Assignment

Caption: Logical framework for differentiating diastereomers based on key spectroscopic features.

Safety Operating Guide

Proper Disposal of cis-2,4-Dimethyloxetane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of cis-2,4-Dimethyloxetane is critical for ensuring laboratory safety and environmental protection. This guide provides essential information on the proper handling and disposal procedures for researchers, scientists, and drug development professionals. Adherence to these protocols is imperative due to the hazardous nature of this compound.

This compound is classified as a highly flammable liquid and vapor that can form explosive peroxides.[1] It is also known to cause skin irritation, be harmful if inhaled, and may pose a risk to fertility or an unborn child.[1] Therefore, strict adherence to safety and disposal protocols is mandatory.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, flame-retardant laboratory coats, chemical-resistant gloves, and tight-sealing safety goggles.[2] All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3]

Summary of Key Hazard Information

Hazard ClassificationDescriptionSource
Flammability Highly flammable liquid and vapor (Category 2).[1][3]SDS
Acute Toxicity (Inhalation) Harmful if inhaled (Category 4).[1][3]SDS
Skin Corrosion/Irritation Causes skin irritation (Category 2).[1][3]SDS
Reproductive Toxicity May damage fertility or the unborn child (Category 1B).[1]SDS
Peroxide Formation May form explosive peroxides.SDS

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with institutional and local regulations for hazardous waste. The following is a general experimental protocol for its disposal:

  • Waste Segregation:

    • Designate a specific, properly labeled waste container for this compound and other non-halogenated flammable organic solvents.

    • Crucially, do not mix this waste with incompatible materials, particularly oxidizers, to prevent violent chemical reactions.[2]

    • Aqueous waste should be collected separately from organic solvent waste.[4]

  • Container Management:

    • Use a container made of a material compatible with this compound, such as a glass bottle for small quantities (<5 gallons) or a metal can for larger volumes.[1]

    • The container must be kept tightly closed at all times, except when adding waste.[1][2]

    • Ensure the container is clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and volume.

    • Leave adequate headspace (approximately 10-15%) in the container to allow for vapor expansion.[1]

  • Waste Storage:

    • Store the designated waste container in a well-ventilated, designated satellite accumulation area.

    • For flammable liquids, storage in a flammable storage cabinet is recommended.[2]

    • The storage area should be away from sources of ignition such as heat, sparks, and open flames.[2][3]

  • Disposal Request and Pickup:

    • Once the waste container is full, or in accordance with your institution's policies, arrange for its disposal through your organization's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Never attempt to dispose of this compound by pouring it down the drain or evaporating it in a fume hood.[2][3]

  • Decontamination of Empty Containers:

    • An empty container that has held this compound must be decontaminated before it can be considered non-hazardous.

    • Triple rinse the container with a suitable solvent (e.g., acetone or ethanol).

    • The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[3]

    • After triple rinsing, deface the original label on the container before disposal as regular laboratory glassware or plastic waste, in accordance with institutional guidelines.[3]

Disposal Workflow Diagram

cluster_preparation Preparation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE B Work in a Fume Hood A->B C Use Designated, Labeled Waste Container B->C D Segregate from Incompatibles (e.g., Oxidizers) C->D E Keep Container Tightly Closed D->E F Store in Flammable Storage Cabinet E->F G Arrange for Pickup by EHS/Licensed Contractor F->G H Triple Rinse Empty Container G->H I Dispose of Rinsate as Hazardous Waste H->I J Dispose of Decontaminated Container I->J

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling cis-2,4-Dimethyloxetane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of cis-2,4-Dimethyloxetane. Adherence to these procedures is essential to ensure a safe laboratory environment.

Immediate Safety Information

This compound is a highly flammable liquid and vapor. It can form explosive peroxides, especially when exposed to air over time.[1] Vapors may form an explosive mixture with air. Therefore, it is crucial to handle this compound with extreme caution, utilizing appropriate personal protective equipment and engineering controls.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound.

PPE CategoryItemSpecification
Hand Protection Chemical Resistant GlovesDisposable nitrile gloves provide short-term protection.[2] For extended contact, consider neoprene or butyl rubber gloves. Always inspect gloves before use.
Eye and Face Protection Safety Glasses with Side Shields or GogglesMust meet ANSI Z.87.1 standards.[2][3] A face shield should be worn over safety glasses when there is a risk of splashing or explosion.[2]
Body Protection Flame-Retardant Laboratory CoatA lab coat made of Nomex® or similar flame-retardant material is required.[2] Cotton clothing should be worn underneath.[2]
Footwear Closed-Toed ShoesShoes must cover the entire foot.[2]
Respiratory Protection RespiratorUse in a well-ventilated area or under a chemical fume hood. If engineering controls are insufficient, a NIOSH/MSHA approved respirator is necessary.[4]

Operational Plan: Step-by-Step Handling Procedure

  • Preparation:

    • Ensure a chemical fume hood is operational and available.

    • Gather all necessary PPE as outlined in the table above.

    • Have a fire extinguisher (dry sand, dry chemical, or alcohol-resistant foam) readily accessible.

    • Prepare a spill kit with non-combustible absorbent material (e.g., sand, earth).[5]

  • Handling:

    • Wear all required PPE before handling the compound.

    • Ground and bond the container and receiving equipment to prevent static discharge.

    • Use only non-sparking tools and explosion-proof electrical equipment.

    • Keep the container tightly closed when not in use.

    • Avoid contact with skin, eyes, and clothing.[4]

    • Do not breathe vapors or aerosols.

    • Keep away from heat, sparks, open flames, and hot surfaces.

  • Post-Handling:

    • Wash hands thoroughly after handling.

    • Clean the work area and any equipment used.

    • Store the compound in a tightly closed container in a dry, well-ventilated place, away from heat and ignition sources.

Disposal Plan

  • Waste Collection:

    • Collect all waste contaminated with this compound, including used gloves, absorbent materials from spills, and empty containers, in a designated and properly labeled hazardous waste container.

  • Container Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Flammable Liquid," "Peroxide Former").

  • Storage of Waste:

    • Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Disposal:

    • Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. Do not pour down the drain.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area (Fume Hood, Spill Kit) prep_ppe->prep_setup handle_chem Handle this compound prep_setup->handle_chem post_clean Clean Work Area and Equipment handle_chem->post_clean disp_collect Collect and Label Waste handle_chem->disp_collect post_store Store Compound Properly post_clean->post_store disp_dispose Dispose via EHS disp_collect->disp_dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.